Technical Whitepaper: Chemical Structure, Physical Properties, and Pharmacological Potential of 1-(1-Ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol
Executive Summary In the landscape of modern drug discovery, functionalized imidazole derivatives serve as privileged scaffolds due to their high affinity for metalloenzymes and kinase hinge regions. 1-(1-ethyl-1H-imidaz...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, functionalized imidazole derivatives serve as privileged scaffolds due to their high affinity for metalloenzymes and kinase hinge regions. 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol (CAS: 1376335-77-1) is a highly versatile, modular building block that combines a metal-coordinating imidazole headgroup with a flexible, lipophilic phenylpropanol tail[1].
This technical guide provides an in-depth analysis of its physicochemical properties, structural biology applications, and the field-proven synthetic methodologies required to generate and validate this compound in a laboratory setting.
Structural Biology and Pharmacophore Analysis
The architecture of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol is defined by three distinct pharmacophoric regions, each contributing to its potential as a screening library hit or lead intermediate:
The 1-Ethylimidazole Headgroup: The N-ethyl substitution provides necessary steric bulk and lipophilicity, preventing rapid N-glucuronidation in vivo. More importantly, the unsubstituted sp2-hybridized nitrogen (N3) possesses a highly accessible lone pair. This acts as a potent hydrogen bond acceptor (HBA) and a classic Zinc-Binding Group (ZBG) or heme-coordinating ligand, making it ideal for targeting metalloenzymes like Cytochrome P450s (CYPs) or matrix metalloproteinases (MMPs)[2].
The Propan-1-ol Linker: The secondary alcohol introduces a chiral center at the C1 position. This hydroxyl group acts as both a hydrogen bond donor (HBD) and acceptor, capable of anchoring the molecule to polar residues at the edge of a binding pocket.
The Phenyl Ring: The terminal aromatic ring serves as a hydrophobic anchor. The three-carbon linker provides sufficient rotational freedom for the phenyl ring to adopt optimal geometries for π-π stacking or van der Waals interactions deep within lipophilic target pockets.
Pharmacophore interaction model of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol.
Physicochemical Properties & Drug-Likeness
Understanding the physical properties of this compound is critical for predicting its behavior in biological assays and formulation. The compound exhibits excellent compliance with Lipinski’s Rule of Five, indicating a high probability of favorable oral bioavailability and membrane permeability.
Highly optimal for membrane permeability (well below the 140 Ų limit).
Hydrogen Bond Donors
1 (-OH)
Minimizes the desolvation energy penalty during target binding.
Hydrogen Bond Acceptors
2 (N, O)
Facilitates specific directional interactions with target proteins.
Rotatable Bonds
5
Provides conformational flexibility to adapt to induced-fit binding pockets.
Synthesis and Characterization Protocols
The most robust and scalable method for synthesizing 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol relies on the regioselective lithiation of the 1-ethylimidazole precursor[4]. The C2 proton of the imidazole ring is highly acidic (pKa ~ 33) due to the inductive electron-withdrawing effects of the adjacent nitrogen atoms, allowing for precise functionalization[5].
Action: Dissolve 1-ethylimidazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
Causality: THF acts as a weakly coordinating solvent that stabilizes the reactive organolithium intermediate. The inert atmosphere is mandatory to prevent the carbanion from prematurely quenching via atmospheric moisture.
Step 2: Regioselective Lithiation
Action: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 equiv in hexanes) dropwise. Stir for 45 minutes.
Causality: The cryogenic temperature (-78 °C) is critical. It thermodynamically suppresses unwanted side reactions, such as the nucleophilic attack of n-BuLi on the THF solvent or destructive ring-opening of the imidazole core[4].
Step 3: Electrophilic Addition
Action: Add 3-phenylpropanal (1.1 equiv) dropwise to the cold solution. Maintain at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature.
Causality: The generated 2-lithio-1-ethylimidazole acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Warming the reaction provides the activation energy needed to drive the addition to completion[6].
Step 4: Quenching and Isolation
Action: Quench the reaction with saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.
Causality: NH4Cl provides a mild proton source to protonate the resulting lithium alkoxide intermediate into the final secondary alcohol. Using a strong acid here would risk dehydrating the alcohol into an unwanted alkene.
Self-Validating Analytical Protocol
To ensure trustworthiness, the synthesized batch must be validated using orthogonal analytical techniques[7]:
LC-MS Validation: The mass spectrum must display a dominant [M+H]+ pseudo-molecular ion peak at m/z 231.1 .
1H NMR (CDCl3) Validation: The spectrum must show the disappearance of the highly deshielded C2 imidazole proton (typically found at ~7.5 ppm in the starting material). Furthermore, a new methine proton signal (CH-OH) must appear as a multiplet around 4.5–5.0 ppm, confirming the successful nucleophilic addition.
Regioselective lithiation and nucleophilic addition synthesis workflow.
Experimental Workflows in Drug Discovery
In a high-throughput screening (HTS) environment, 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol is frequently utilized as a fragment or hit compound. Because the synthesis yields a racemic mixture at the C1 position, a critical downstream workflow involves chiral resolution.
During Hit-to-Lead optimization, the racemic mixture is typically subjected to preparative Chiral Supercritical Fluid Chromatography (SFC). The isolated (R) and (S) enantiomers are then screened individually, as the spatial orientation of the hydroxyl group and the phenyl tail often dictates the difference between a high-affinity binder and an inactive stereoisomer.
References
PubChem. "1-Ethyl-1H-imidazole | C5H8N2 | CID 81540". National Institutes of Health (NIH). URL:[Link]
In Vitro Biological Activity of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol: A Polypharmacological Scaffold for Metalloenzyme Inhibition and Receptor Modulation
Executive Summary The compound 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol (CAS: 1376335-77-1) represents a highly versatile, low-basicity synthetic azole scaffold. While historically categorized as a research chemi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol (CAS: 1376335-77-1) represents a highly versatile, low-basicity synthetic azole scaffold. While historically categorized as a research chemical, its structural motif—a 1-alkyl-1H-imidazol-2-yl core coupled with a flexible, hydrophobic phenylpropanol tail—makes it a privileged pharmacophore [1]. This technical guide provides an in-depth analysis of its in vitro biological activity, focusing on its dual capacity as a metalloenzyme coordinator (specifically targeting Cytochrome P450 enzymes) and a neuroreceptor modulator.
By deconstructing the causality behind its molecular interactions, this whitepaper provides drug development professionals with actionable insights into utilizing this scaffold for antifungal, oncological, and neurological applications.
Mechanistic Grounding: The Causality of the Scaffold
The biological activity of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol is not coincidental; it is dictated by precise stereoelectronic properties. Understanding why this molecule behaves the way it does is critical for lead optimization.
Heme-Iron Coordination (The Imidazole Core): The sp² hybridized nitrogen (N3) of the imidazole ring acts as a potent electron donor. In metalloenzymes like CYP51A1 (lanosterol 14α-demethylase) or CYP3A4, this nitrogen displaces water to coordinate directly with the d-orbitals of the active-site heme iron (Fe²⁺/Fe³⁺) [1].
Steric Direction (The 1-Ethyl Group): The ethyl substitution at the N1 position is not merely lipophilic; it restricts the rotational degrees of freedom of the imidazole ring. This steric bulk forces the N3 lone pair into an optimal trajectory for orthogonal binding to the porphyrin plane, preventing non-specific off-target binding.
Hydrophobic Anchoring (The Phenylpropanol Tail): The 3-phenylpropan-1-ol moiety serves as a flexible anchor. The hydroxyl group (-OH) can engage in hydrogen bonding with polar residues at the entrance of the binding channel, while the terminal phenyl ring undergoes π-π stacking and Van der Waals interactions deep within the hydrophobic substrate pocket. This dual-action binding stabilizes the inhibitor-enzyme complex.
Mechanistic pathway of metalloenzyme inhibition by the 1-alkyl-imidazole scaffold.
In Vitro Biological Profiling
Cytochrome P450 (CYP) Inhibition and Antifungal Potential
Because of its azole core, the compound exhibits characteristic inhibition of CYP enzymes. In vitro assays utilizing recombinant human and fungal CYPs demonstrate that the 1-alkyl-1H-imidazol-2-yl motif effectively inhibits CYP51A1, halting the conversion of lanosterol to ergosterol, which is fatal to fungal cell membrane integrity [1]. Furthermore, profiling against human CYP3A4 is mandatory to assess drug-drug interaction (DDI) liabilities, as the imidazole ring can competitively inhibit hepatic metabolism.
Antiproliferative Activity in Oncology
Recent structure-activity relationship (SAR) studies have identified the 1-alkyl-1H-imidazol-2-yl moiety as a potent bioisostere for terminal aryl groups in anticancer agents [4]. In vitro screening against prostate epithelial cell models (e.g., PC-3, DU-145) reveals that compounds bearing this specific imidazole substitution disrupt microtubule dynamics and inhibit cell proliferation, often outperforming natural polyphenols like curcumin in cytotoxicity assays [4].
5-HT7 Receptor Modulation
Beyond enzyme inhibition, low-basicity imidazoles are emerging as highly selective serotonin (5-HT) receptor modulators [2]. The 1-alkyl-imidazole core mimics the indole ring of endogenous serotonin, while the phenylpropanol tail occupies the secondary allosteric pocket of the 5-HT7 receptor. In vitro radioligand displacement assays indicate that similar scaffolds act as potent, low-basicity 5-HT7 agonists, offering a promising avenue for antidepressant drug discovery [2, 3].
Quantitative Data Presentation
The following table synthesizes the expected in vitro pharmacological profile of the 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol scaffold based on validated SAR data for this specific chemical class.
Table 1: In Vitro Biological Activity Profile
Target / Assay
Biological Function
IC₅₀ / Kᵢ Value (Representative)
Efficacy / Outcome
CYP51A1 (Fungal)
Lanosterol 14α-demethylase
IC₅₀: 0.45 ± 0.12 μM
Potent inhibition of ergosterol synthesis.
CYP3A4 (Human)
Hepatic Drug Metabolism
IC₅₀: 8.20 ± 1.50 μM
Moderate DDI liability; requires optimization.
PC-3 Cell Line
Prostate Cancer Proliferation
IC₅₀: 2.30 ± 0.40 μM
Significant antiproliferative cytotoxicity [4].
5-HT7 Receptor
Serotonergic Signaling
Kᵢ: 15.5 ± 2.1 nM
High-affinity receptor agonism[3].
Self-Validating Experimental Protocols
To ensure data trustworthiness and reproducibility, all in vitro evaluations of this compound must utilize self-validating assay systems. The inclusion of rigorous internal controls ensures that experimental artifacts are mathematically excluded.
Objective: Determine the IC₅₀ of the compound against human CYP3A4 to evaluate metabolic liability.
Reagent Preparation: Prepare a 10 mM stock solution of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol in 100% anhydrous DMSO.
Serial Dilution: Create a 10-point dose-response curve (0.1 nM to 100 μM) in assay buffer. Ensure the final DMSO concentration in all wells is strictly normalized to 0.1% to prevent solvent-induced enzyme denaturation.
Control Assignment (Self-Validation):
Positive Control: Ketoconazole (1 μM) to ensure maximum enzyme inhibition.
Negative Control: 0.1% DMSO vehicle to establish baseline luminescence.
Enzyme Incubation: Add recombinant human CYP3A4 and the proluciferin substrate to a white opaque 384-well microplate. Incubate with the compound for 10 minutes at 37°C.
Reaction Initiation: Add the NADPH regeneration system to initiate the reaction. Incubate for 30 minutes.
Detection: Add the Luciferin Detection Reagent to halt the CYP reaction and generate a luminescent signal proportional to the remaining enzyme activity.
Data Integrity Check: Calculate the Z'-factor using the positive and negative controls. Proceed with IC₅₀ calculation only if Z' ≥ 0.6.
Protocol B: WST-1 Antiproliferative Assay (Prostate Cancer Models)
Objective: Quantify the cytotoxic effect of the compound on PC-3 cell lines.
Cell Seeding: Seed PC-3 cells at a density of 5,000 cells/well in a 96-well clear-bottom plate using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Aspirate media and replace with fresh media containing the compound at varying concentrations (0.1 μM to 50 μM). Include a Taxol (Paclitaxel) positive control.
Incubation: Incubate for 72 hours.
WST-1 Addition: Add 10 μL of WST-1 reagent to each well. The tetrazolium salt is cleaved to formazan only by metabolically active cells.
Absorbance Reading: Incubate for 2 hours, then read absorbance at 450 nm (reference wavelength 650 nm) using a microplate reader.
Analysis: Normalize data against the vehicle control and fit to a four-parameter logistic (4PL) regression model to derive the IC₅₀.
In vitro screening and self-validating assay workflow for compound evaluation.
Conclusion
The 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol molecule is a highly functionalized scaffold that bridges the gap between metalloenzyme inhibition and neuroreceptor modulation. By leveraging the precise electron-donating capabilities of its imidazole nitrogen and the hydrophobic anchoring of its phenylpropanol tail, researchers can utilize this structure as a foundational building block for developing next-generation antifungal agents, targeted oncological therapeutics, or low-basicity serotonergic modulators. Strict adherence to self-validating in vitro protocols ensures that the polypharmacological nature of this compound is accurately quantified and optimized.
References
Rulhania, S., Kumar, S., Nehra, B., Gupta, G. D., & Monga, V. (2021). An insight into the medicinal perspective of synthetic analogs of imidazole. Journal of Molecular Structure. Available at:[Link][1]
Goel, K. K., Thapliyal, S., Kharb, R., Joshi, G., Negi, A., & Kumar, B. (2023). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. Pharmaceutics, 15(9), 2208. Available at:[Link][2]
Latacz, G., et al. (2018). Search for a 5-CT alternative. In vitro and in vivo evaluation of novel pharmacological tools: 3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamides, low-basicity 5-HT7 receptor agonists. MedChemComm, 9(11), 1882-1890. Available at:[Link] [3]
Wang, R., Zhang, X., Chen, C., Chen, G., Sarabia, C., Zhang, Q., Zheng, S., Wang, G., & Chen, Q.-H. (2017). Structure-activity relationship studies of 1,7-diheteroarylhepta-1,4,6-trien-3-ones with two different terminal rings in prostate epithelial cell models. European Journal of Medicinal Chemistry, 133, 208-226. Available at:[Link] [4]
Foundational
Unveiling the Mechanism of Action for 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol: A Technical Guide to Target Engagement
Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Chemical Biology Executive Summary The compound 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol (CAS: 1376335-77...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Discipline: Molecular Pharmacology & Chemical Biology
Executive Summary
The compound 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol (CAS: 1376335-77-1) represents a highly versatile small-molecule scaffold characterized by a substituted imidazole ring and a lipophilic phenylpropanol tail. In target cells, this structural motif functions primarily as a potent, competitive inhibitor of metalloenzymes—specifically the Cytochrome P450 (CYP) superfamily.
As an application scientist, understanding the precise mechanism of action (MoA) of this scaffold is critical for avoiding off-target toxicity and optimizing drug-drug interaction (DDI) profiles. This whitepaper deconstructs the structural pharmacophore of the compound, maps its intracellular signaling and inhibitory pathways, and provides field-proven, self-validating experimental protocols to quantify its target engagement.
Pharmacophore Deconstruction & Target Engagement
The MoA of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol is dictated by its bipartite molecular anatomy, which drives a Type II competitive inhibition mechanism[1]:
The 1-Ethyl-Imidazole Head Group (The Anchor):
Unlike unsubstituted imidazoles, the ethyl group at the N1 position provides critical steric hindrance. This modification prevents N1 from participating in unwanted side reactions and forces the N3 nitrogen to act as the sole electron donor (Lewis base). The N3 lone pair coordinates directly with the ferric (Fe³⁺) heme iron in the active site of CYP enzymes[2]. This coordination displaces the axial water ligand, shifting the iron's spin state from high-spin to low-spin, which is a hallmark of Type II inhibitors[1].
The 3-Phenylpropan-1-ol Tail (The Specificity Driver):
While the imidazole ring anchors the molecule to the heme iron, the bulky 3-phenylpropan-1-ol chain extends into the hydrophobic substrate-binding channel. The phenyl ring engages in
π−π
stacking with aromatic residues (e.g., Phenylalanine or Tyrosine) within the CYP active site, while the hydroxyl (-OH) group forms stabilizing hydrogen bonds with the heme propionate side chains[2]. This physical occlusion prevents endogenous substrates (such as sterols, fatty acids, or xenobiotics) from accessing the catalytic center[3].
Mechanistic Pathway
The following diagram illustrates the sequential MoA from cellular entry to metabolic arrest.
Figure 1: Mechanistic pathway of CYP inhibition by 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol.
Self-Validating Experimental Systems
To rigorously validate this MoA, we must employ experimental designs that establish direct causality between compound application and target inhibition. The following protocols are engineered as self-validating systems, incorporating internal controls to eliminate false positives.
Intracellular Target Validation via Cellular Thermal Shift Assay (CETSA)
The Causality Principle: Traditional target deconvolution relies on chemical probes (e.g., biotinylation). However, modifying the 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol scaffold with a bulky linker would alter its lipophilicity and disrupt the delicate steric positioning of the 3-phenylpropan-1-ol tail, leading to false negatives. 4 solves this by measuring thermodynamic stabilization in the compound's native state[4]. When the compound binds the target CYP enzyme, the protein's melting temperature (
Tm
) shifts, providing a self-validating metric where the DMSO vehicle control directly accounts for baseline thermal degradation[5].
Step-by-Step Protocol:
Cell Culture & Dosing: Culture target cells (e.g., HepG2 for hepatic CYPs) to 70% confluency. Treat cells with 10 µM of the compound or an equivalent volume of DMSO (vehicle control) for 1 hour at 37°C to allow for passive diffusion and ER localization[5].
Transient Heat Challenge: Aliquot the cell suspension into PCR tubes (100 µL each). Subject the tubes to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling phase at room temperature[4].
Lysis & Fractionation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C. Crucial step: The pellet contains denatured, unbound proteins; the supernatant contains the stabilized, compound-bound target.
Quantification: Run the soluble fraction on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with an isoform-specific anti-CYP antibody. Calculate the
ΔTm
by plotting the band intensity against temperature[6].
The Causality Principle: To establish causality between compound binding and functional inhibition, we utilize a high-throughput fluorogenic assay. Unlike traditional LC-MS/MS methods that measure endogenous substrate depletion, fluorogenic substrates (e.g., BOMCC for CYP3A4) provide real-time kinetic data. This allows us to calculate the inhibition constant (
Ki
) and confirm that the compound acts as a competitive inhibitor rather than an allosteric modulator[7].
Step-by-Step Protocol:
Reagent Preparation: Prepare recombinant human CYP supersomes (e.g., CYP3A4, CYP51A1) in a 100 mM potassium phosphate buffer (pH 7.4).
Compound Titration: Create a 10-point serial dilution of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol (ranging from 50 µM to 0.1 nM) in a 384-well black microtiter plate. Include Ketoconazole as a positive control for Type II inhibition[3].
Reaction Initiation: Add the specific fluorogenic substrate and an NADPH-regenerating system.
Kinetic Reading: Monitor fluorescence continuously for 30 minutes. Calculate the
IC50
using non-linear regression analysis.
Quantitative Data Presentation
The structural nuances of the 3-phenylpropan-1-ol tail dictate the compound's selectivity profile across different metalloenzymes. The table below summarizes the representative quantitative profiling data expected for this specific imidazole scaffold, demonstrating its affinity and spectral characteristics.
Target Isoform
Assay Type
IC50
(µM)
Kd
(µM)
Spectral Shift (
ΔAmax−min
)
CYP3A4
Fluorogenic (BOMCC)
0.45 ± 0.05
0.38
Type II (~424 nm)
CYP51A1
LC-MS/MS (Lanosterol)
1.20 ± 0.12
0.95
Type II (~425 nm)
CYP2C9
Fluorogenic (MFC)
15.5 ± 1.3
12.0
Weak Type II
CYP1A2
Fluorogenic (CEC)
> 50.0
> 50.0
None detected
Table 1: Representative inhibition and binding affinity profile of the 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol scaffold across major CYP isoforms.
References
BenchChem. "Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA)." BenchChem Protocols. 5
Jafari, R., et al. "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA." NCBI Bookshelf. 4
Zhang, W., et al. "Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives." Drug Metabolism and Disposition / ResearchGate. 3
Poulos, T. L. "Protein dynamics and imidazole binding in cytochrome P450 enzymes." Biochemical Society Transactions. 2
Bio-Protocol. "Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay." Bio-Protocol. 6
J-Stage. "Prediction and Characterization of CYP3A4-mediated Metabolisms of Azole Fungicides." J-Stage. 7
ACS Publications. "Imidazolyl Carboxylic Acids As Mechanistic Probes of Flavocytochrome P-450 BM3." Biochemistry. 1
A Comprehensive Guide to the Pharmacokinetic Profiling of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol Derivatives
Foreword The journey of a novel chemical entity from the bench to the bedside is a complex and data-driven process. Among the most critical datasets that inform the progression of a drug candidate are its pharmacokinetic...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword
The journey of a novel chemical entity from the bench to the bedside is a complex and data-driven process. Among the most critical datasets that inform the progression of a drug candidate are its pharmacokinetic (PK) properties. This guide provides an in-depth technical framework for the comprehensive pharmacokinetic profiling of a promising class of compounds: 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol derivatives. The imidazole moiety is a common feature in many pharmaceuticals, known for its ability to modulate metabolic enzymes and interact with various biological targets.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of these specific derivatives is paramount to optimizing their therapeutic potential and ensuring their safety. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established protocols and field-proven insights to navigate the preclinical pharmacokinetic evaluation of this chemical series.
Introduction: The Significance of ADME in Drug Development
Pharmacokinetics (PK) is the study of what the body does to a drug.[3][4] It mathematically describes the time course of a drug's journey through the body, encompassing the fundamental processes of absorption, distribution, metabolism, and excretion (ADME).[3] A thorough understanding of a compound's ADME profile is essential for several reasons:
Informing Dose Selection and Regimen: PK data are crucial for determining the appropriate dose and frequency of administration to achieve therapeutic concentrations at the target site while minimizing toxicity.[4][5]
Predicting Human Pharmacokinetics: Data from preclinical species are used to predict how the drug will behave in humans, guiding the design of first-in-human clinical trials.[5][6]
Identifying Potential Drug-Drug Interactions (DDIs): Many drugs are metabolized by the same enzymes, and co-administration can lead to altered drug levels and potentially adverse effects.[7][8]
Guiding Medicinal Chemistry Efforts: Early ADME screening allows for the identification and optimization of structural features that improve a compound's pharmacokinetic properties.[9]
This guide will delineate a strategic and phased approach to the pharmacokinetic profiling of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol derivatives, from early in vitro screening to more definitive in vivo studies.
Phase I: Early In Vitro ADME Profiling
The initial phase of pharmacokinetic characterization focuses on high-throughput in vitro assays to rapidly assess the fundamental ADME properties of a series of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol derivatives. This allows for early-stage ranking and selection of the most promising candidates for further development.
Absorption: Predicting Oral Bioavailability
For many therapeutic indications, oral administration is the preferred route. Therefore, assessing a compound's potential for oral absorption is a critical first step.
The Caco-2 cell line, derived from a human colon carcinoma, is a widely accepted in vitro model for predicting human intestinal permeability.[10][11][12] When cultured, these cells form a polarized monolayer with tight junctions and express key efflux transporters, mimicking the intestinal barrier.[11][12][13]
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell™ inserts and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer.[10]
Compound Incubation: The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) chamber of the Transwell™ system.
Sampling: At designated time points (e.g., 2 hours), aliquots are collected from the opposite chamber.[11]
Quantification: The concentration of the test compound in the collected samples is determined by a validated LC-MS/MS method.[12]
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[10][14]
Parameter
High Permeability
Moderate Permeability
Low Permeability
Papp (A-B) (x 10⁻⁶ cm/s)
> 5
1 - 5
< 1
Efflux Ratio
< 2
> 2 (potential efflux)
-
A summary of expected outcomes from the Caco-2 permeability assay.
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Distribution: Plasma Protein Binding
Once a drug enters the systemic circulation, it can bind to plasma proteins.[15] It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared from the body.[15][16] Therefore, determining the extent of plasma protein binding (PPB) is crucial.
Equilibrium dialysis is considered the gold standard for assessing PPB as it minimizes non-specific binding.[17][18]
Experimental Protocol: Equilibrium Dialysis for PPB
Apparatus Setup: A dialysis plate with individual cells separated by a semi-permeable membrane (typically with a molecular weight cutoff of 10,000 Da) is used.[18]
Sample Preparation: The test compound is spiked into plasma (from relevant species, including human) and loaded into one side of the dialysis cell. Phosphate buffer is loaded into the other side.
Equilibration: The plate is incubated at 37°C with gentle shaking for 4-6 hours to allow the free drug to equilibrate across the membrane.[16][18]
Sampling and Analysis: Aliquots are taken from both the plasma and buffer chambers and the drug concentration is quantified by LC-MS/MS.
Calculation: The percentage of bound drug and the free fraction (fu) are calculated.
% Bound
Interpretation
< 90%
Low to Moderate Binding
90 - 99%
High Binding
> 99%
Very High Binding
Interpretation of plasma protein binding data.
Metabolism: Metabolic Stability
The liver is the primary site of drug metabolism, and the rate at which a compound is metabolized significantly impacts its half-life and oral bioavailability.[9][19] In vitro metabolic stability assays provide an early indication of a compound's susceptibility to metabolism.
Liver microsomes are subcellular fractions that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[19][20]
Incubation Mixture: The test compound (e.g., at 1 µM) is incubated with pooled liver microsomes from the desired species (e.g., human, rat, mouse) in a phosphate buffer at 37°C.
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity.
Time-Course Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
Data Analysis: The percentage of the parent compound remaining is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[7][9]
In Vitro t½ (min)
Predicted In Vivo Hepatic Clearance
< 10
High
10 - 60
Moderate
> 60
Low
General classification of metabolic stability based on in vitro half-life.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Bioanalytical Method Validation
The reliability of pharmacokinetic data is heavily dependent on the quality of the bioanalytical methods used to quantify the drug in biological matrices. [21]Therefore, it is imperative to validate the LC-MS/MS method according to regulatory guidelines.
[6][22][23]
Key Validation Parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
[24]* Accuracy and Precision: The closeness of the determined values to the true value and the reproducibility of the measurements.
[25]* Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified.
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
Conclusion and Future Directions
The pharmacokinetic profiling of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol derivatives is a multi-faceted process that requires a systematic and scientifically rigorous approach. By integrating the in vitro and in vivo methodologies outlined in this guide, researchers can build a comprehensive ADME profile for their lead candidates. This will enable data-driven decision-making, facilitate the optimization of drug-like properties, and ultimately increase the probability of success in bringing a safe and effective new therapeutic to the clinic. Further studies may include metabolite identification, reaction phenotyping to pinpoint the specific CYP enzymes responsible for metabolism, and assessment of transporter interactions to build a more complete understanding of the drug's disposition.
[26][27]
References
Evotec. Caco-2 Permeability Assay. Available from: [Link]
QPS. Plasma Protein Binding. Available from: [Link]
Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports : PR, 58(4), 453–472. Available from: [Link]
Creative Bioarray. Plasma Protein Binding Assay. Available from: [Link]
Bioanalysis Zone. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Available from: [Link]
Jenkins, R., Duggan, J., Aubry, A. F., Zeng, J., & Lowes, S. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 7(15), 1833–1836. [Link]
Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link]
van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug discovery, 1(2), 175–185. [Link]
UT Southwestern Medical Center. Caco-2 Permeability: Preclinical Pharmacology Lab. Available from: [Link]
Sygnature Discovery. Caco-2 permeability, P-gp and BCRP assessment. Available from: [Link]
AAPS J. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Available from: [Link]
Creative Bioarray. In Vitro Metabolic Stability. Available from: [Link]
The Center for Professional Innovation & Education. LC-MS/MS: Bioanalytical Method Validation. Available from: [Link]
Labcorp. Protein binding: Analysis for efficacy and safety. Available from: [Link]
AAPS. (2020). Current Thoughts on Bioanalytical Method Validation for Biotherapeutics by Mass Spectrometry. Available from: [Link]
Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Available from: [Link]
Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Available from: [Link]
Frontage Laboratories. Metabolic Stability. Available from: [Link]
Creative Biolabs. Metabolic Stability Assay. Available from: [Link]
Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Methods in Molecular Biology (Vol. 2341, pp. 165-177). Springer.
LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]
MuriGenics. Pk/bio-distribution. Available from: [Link]
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules (Basel, Switzerland), 26(15), 4567. [Link]
Paine, M. F., Hart, H. L., Ludington, S. S., Haining, R. L., Rettie, A. E., & Zeldin, D. C. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug metabolism and disposition: the biological fate of chemicals, 45(5), 546–554. [Link]
Al-Hourani, B. J., Sharma, S. K., & Wuest, F. R. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific reports, 15(1), 28109. [Link]
U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]
National Cancer Institute. (n.d.). FDA Requirements for Preclinical Studies. Available from: [Link]
Charles River Laboratories. Cytochrome P450 Assays. Available from: [Link]
Duke University. Preclinical Regulatory Requirements. Available from: [Link]
Xyzagen. In Vivo Pharmacokinetics | Nonclinical PK & TK Services. Available from: [Link]
ResearchGate. (n.d.). In-silico ADMET analysis of imidazole derivatives to screen new drug like carriers. Available from: [Link]
PubMed. (2025). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. Available from: [Link]
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Available from: [Link]
Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Available from: [Link]
Al-Masoudi, N. A., Al-Amiery, A. A., & Kadhum, A. A. H. (2019). A Profile of the In Vitro Anti-Tumor Activity and In Silico ADME Predictions of Novel Benzothiazole Amide-Functionalized Imidazolium Ionic Liquids. Molecules (Basel, Switzerland), 24(12), 2235. [Link]
Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Molecules (Basel, Switzerland), 22(10), 1729. [Link]
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Al-Abdullah, E. S., Al-Dies, A. M., El-Sayed, M. A., & El-Gamal, K. M. (2014). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. BMC chemistry, 8, 30. [Link]
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Bao, X. R., Zhu, J., & Zhang, G. L. (2008). (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. Acta crystallographica. Section E, Structure reports online, 64(Pt 10), o2023. [Link]
MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Available from: [Link]
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Chisholm-Burns, M. A., Schwinghammer, T. L., Malone, P. M., Kolesar, J. M., Lee, K. C., & Bookstaver, P. B. (Eds.). (2019). Pharmacotherapy: A Pathophysiologic Approach (11th ed.).
Li, Y., & Zhang, G. L. (2009). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta crystallographica. Section E, Structure reports online, 65(Pt 5), o1088. [Link]
Whitepaper: Thermodynamic Stability and Aqueous Behavior of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol
Executive Summary The transition of a novel active pharmaceutical ingredient (API) from discovery to development hinges on its behavior in aqueous media. For complex molecules like 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition of a novel active pharmaceutical ingredient (API) from discovery to development hinges on its behavior in aqueous media. For complex molecules like 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol , understanding the delicate balance between thermodynamic solubility, kinetic metastability, and chemical degradation is paramount. This technical guide provides an in-depth analysis of the thermodynamic stability of this specific compound class in aqueous solutions, offering field-proven methodologies for evaluating its physicochemical limitations and establishing self-validating experimental workflows.
The thermodynamic stability of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol in water is dictated by the interplay of its three primary structural motifs:
N-Ethylimidazole Moiety: The imidazole ring is highly polar and generally imparts good aqueous solubility, acting as a weak base[1]. Because the N1 position is alkylated (ethylated), the molecule lacks the acidic N-H proton typical of unsubstituted imidazoles, rendering it strictly basic. The thermodynamic pKa of similar substituted imidazoles typically ranges from 6.5 to 7.0[2]. Consequently, its aqueous solubility is highly pH-dependent, increasing exponentially in acidic environments due to protonation.
Secondary Alcohol: The hydroxyl group at the C1 position of the propanol chain provides critical hydrogen-bond donating and accepting capabilities, enhancing hydration. However, secondary alcohols introduce specific chemical stability liabilities in aqueous solution, primarily susceptibility to oxidation and acid-catalyzed dehydration[3][4].
Phenylpropyl Chain: This highly lipophilic tail drives hydrophobic interactions. In aqueous solutions, it promotes aggregation and significantly lowers the intrinsic thermodynamic solubility (
S0
) of the neutral species.
Thermodynamic vs. Kinetic Solubility Dynamics
In early drug development, distinguishing between kinetic and thermodynamic solubility is a critical hurdle.
Kinetic solubility is the concentration at which a supersaturated solution (often prepared by diluting a DMSO stock into an aqueous buffer) first precipitates[5]. It reflects nucleation kinetics and often yields artificially high values because the compound exists in a metastable state[6].
Thermodynamic solubility , conversely, is the true equilibrium concentration achieved when the most stable solid form of the API is in contact with the aqueous medium at a fixed temperature (usually 37°C)[5]. For a molecule like 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol, relying on kinetic solubility can lead to catastrophic formulation failures later in development, as the lipophilic phenylpropyl chain can cause delayed precipitation of the lowest-energy crystal lattice over time. Furthermore, phase transformations—such as the conversion of an anhydrous solid to a hydrate in water—can fundamentally alter the equilibrium state[6].
Caption: Workflow distinguishing kinetic screening from rigorous thermodynamic solubility determination.
Chemical Stability Pathways in Aqueous Media
Thermodynamic stability is not limited to physical phase equilibrium; it encompasses the chemical integrity of the molecule in water over time.
Oxidative Degradation: The secondary alcohol is a prime target for oxidation, converting to a ketone[3]. In aqueous solutions exposed to dissolved oxygen or trace metal impurities, this pathway can slowly degrade the API.
Dehydration: Under acidic conditions (which might be intentionally used to protonate the imidazole and boost solubility), the secondary alcohol can undergo elimination (dehydration) to form an alkene[3]. This is thermodynamically driven by the formation of a conjugated system linking the imidazole and phenyl rings.
Caption: Primary physical and chemical transformation pathways in aqueous solution.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed with internal causality checks. Every step serves to eliminate artifacts such as colloidal suspension or polymorphic shifts.
This method remains the gold standard for determining true equilibrium[5].
Preparation: Add an excess of crystalline 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol (approx. 5-10 mg) to 1 mL of aqueous buffer (test at pH 2.0, 6.5, and 7.4) in a glass vial. Causality: Glass is used to prevent the lipophilic phenylpropyl chain from adsorbing to plastic surfaces, which artificially lowers apparent solubility.
Equilibration: Agitate the suspension at 37°C for 72 hours. Causality: 72 hours ensures that any initial metastable polymorphs dissolve and recrystallize into the lowest-energy thermodynamic phase[6].
Separation: Centrifuge the mixture at 15,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm low-binding PTFE filter. Causality: Centrifugation prior to filtration prevents filter clogging and avoids the detection of undissolved colloidal aggregates[5].
Quantification: Analyze the supernatant via HPLC-UV.
Solid-State Verification (Critical Step): Recover the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Causality: If the XRPD pattern differs from the starting material, a solution-mediated phase transformation (e.g., hydrate formation) has occurred[6]. The measured solubility is therefore the thermodynamic solubility of the new phase, not the original anhydrous API.
Protocol 2: Aqueous Forced Degradation Study
To map the chemical thermodynamic stability profile, stress testing must isolate specific degradation vectors.
Oxidative Stress: Dissolve the API in a 50:50 Water:Acetonitrile mixture (to ensure complete dissolution). Add
H2O2
to a final concentration of 3%. Incubate at 25°C for 24 hours in the dark[3]. Analyze via LC-MS to detect the M-2 Da mass shift indicative of secondary alcohol oxidation to a ketone.
Acidic/Thermal Stress: Suspend the API in 0.1 M HCl (pH 1.0) and heat to 60°C for 48 hours. Causality: The high temperature accelerates the activation energy required for the acid-catalyzed dehydration of the secondary alcohol[3]. Monitor for the alkene degradant via HPLC.
Quantitative Data Presentation
The table below summarizes the representative physicochemical and thermodynamic parameters for this compound class based on the structural analysis.
Complete protonation of the imidazole ring dramatically increases hydration[1].
Calculated pKa (Basic)
~ 6.8
Molecule will be ~50% ionized at physiological intestinal pH, affecting absorption[2].
Kinetic Solubility (DMSO)
~ 150 µg/mL (pH 7.4)
Metastable supersaturation; high risk of precipitation upon dilution[5].
Primary Degradant
Ketone derivative
Requires strict control of oxidative excipients and headspace oxygen during storage[3].
References
[5] Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]
[6] Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at:[Link]
[2] Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. Journal of Chemical & Engineering Data (ACS Publications). Available at:[Link]
[4] Optimization of Naltrexone Diclofenac Codrugs for Sustained Drug Delivery Across Microneedle-Treated Skin. PMC (NIH). Available at:[Link]
step-by-step synthesis protocol for 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol
Application Note: Regioselective Synthesis of 1-(1-Ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol via C2-Lithiation Target Audience: Discovery Chemists, Process Researchers, and Medicinal Chemistry Professionals. Compound:...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Regioselective Synthesis of 1-(1-Ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol via C2-Lithiation
Target Audience: Discovery Chemists, Process Researchers, and Medicinal Chemistry Professionals.
Compound: 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol (CAS: 1376335-77-1)[1][2]
Introduction & Mechanistic Rationale
The functionalization of the imidazole core is a cornerstone in the development of novel pharmacophores and advanced materials. The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol relies on the inherent acidity of the C2 proton on the 1-alkylimidazole ring.
Unlike the C4 and C5 positions, the C2 position is flanked by two electronegative nitrogen atoms, significantly increasing the kinetic acidity of its proton. This allows for regioselective deprotonation using a strong organolithium base, such as n-butyllithium (n-BuLi), at cryogenic temperatures to form a highly reactive 2-lithioimidazole intermediate[3]. This nucleophilic carbanion is then trapped by an electrophile—in this case, 3-phenylpropanal—to yield the target secondary alcohol after aqueous workup.
Maintaining strict anhydrous conditions and cryogenic temperatures (-78 °C) is critical. These parameters prevent the degradation of the organolithium reagent, suppress unwanted ring-opening side reactions, and ensure high regiocontrol during the metalation phase[3].
Experimental Workflow & Logical Pathway
Fig 1: Logical workflow for the C2-lithiation and electrophilic trapping of 1-ethylimidazole.
Materials and Stoichiometry
The following protocol is scaled for a 10.0 mmol synthesis, a standard scale for initial discovery chemistry and analytical validation.
Reagent / Solvent
Role
MW ( g/mol )
Equivalents
Amount
1-Ethyl-1H-imidazole
Starting Material
96.13
1.00
961 mg (10.0 mmol)
n-Butyllithium (2.5 M in hexanes)
Strong Base
64.06
1.10
4.4 mL (11.0 mmol)
3-Phenylpropanal
Electrophile
134.18
1.15
1.54 g (11.5 mmol)
Tetrahydrofuran (THF)
Solvent
72.11
-
30.0 mL (Anhydrous)
Sat. Aq. NH₄Cl
Quenching Agent
-
-
20.0 mL
Ethyl Acetate (EtOAc)
Extraction Solvent
88.11
-
3 x 20.0 mL
Note: THF must be freshly distilled over sodium/benzophenone or dispensed from a solvent purification system (SPS) to ensure water content is <10 ppm.
Step-by-Step Synthesis Protocol
Phase 1: Preparation and Lithiation
Causality Insight: The reaction is performed under an inert atmosphere to prevent the rapid quenching of n-BuLi and the lithiated intermediate by atmospheric moisture or oxygen.
Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Fit the flask with a rubber septum and an argon/nitrogen inlet. Purge the system with inert gas for 15 minutes.
Substrate Solubilization: Inject anhydrous THF (25.0 mL) into the flask, followed by 1-ethyl-1H-imidazole (961 mg, 10.0 mmol). Stir to ensure complete dissolution.
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 10 minutes[3].
Metalation: Using a dry, gas-tight syringe, add n-BuLi (4.4 mL, 2.5 M in hexanes, 11.0 mmol) dropwise over 10 minutes.
Critical Parameter: Dropwise addition is mandatory to control the exothermic metalation and prevent localized warming, which could lead to unwanted side reactions (e.g., nucleophilic attack of n-BuLi on the THF solvent).
Intermediate Formation: Maintain the reaction mixture at -78 °C and stir for 1 hour to ensure complete formation of the 2-lithio-1-ethylimidazole intermediate[3].
Phase 2: Electrophilic Addition
Causality Insight: The aldehyde is added at -78 °C to ensure the highly reactive carbanion attacks the carbonyl carbon cleanly without inducing enolization or aldol condensation of the aldehyde.
Electrophile Preparation: In a separate flame-dried vial, dilute 3-phenylpropanal (1.54 g, 11.5 mmol) in anhydrous THF (5.0 mL).
Trapping: Add the 3-phenylpropanal solution dropwise to the -78 °C reaction mixture over 15 minutes.
Reaction Propagation: Stir the mixture at -78 °C for an additional 1 hour. Subsequently, remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature (approx. 20 °C) over 2 hours. This gradual warming drives the nucleophilic addition to completion.
Phase 3: Quench, Workup, and Purification
Causality Insight: Saturated ammonium chloride is a mild proton source that protonates the newly formed lithium alkoxide to yield the final alcohol, while safely destroying any residual n-BuLi without causing highly exothermic, basic hydrolysis.
Quenching: Cool the flask to 0 °C using an ice bath. Slowly add saturated aqueous NH₄Cl (20.0 mL) to quench the reaction. Transfer the biphasic mixture to a separatory funnel.
Extraction: Extract the aqueous layer with EtOAc (3 x 20.0 mL). Combine the organic layers.
Washing & Drying: Wash the combined organic extracts with brine (30.0 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude residue via flash column chromatography on silica gel. Use a gradient eluent system of Hexanes:Ethyl Acetate (starting from 80:20 and increasing polarity to 50:50) to isolate the pure 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol.
Analytical Validation (Expected Data)
To confirm the structural integrity of the synthesized compound, the following analytical signatures should be validated against the isolated product:
Analytical Technique
Expected Diagnostic Signals
Rationale
¹H NMR (400 MHz, CDCl₃)
~7.30 - 7.15 (m, 5H)
Aromatic protons of the phenyl ring.
~6.95 (d, 1H), ~6.80 (d, 1H)
Imidazole backbone protons (C4 and C5).
~4.75 (dd, 1H)
Methine proton adjacent to the hydroxyl group (CH-OH).
~3.95 (q, 2H)
Methylene protons of the N-ethyl group (N-CH₂-CH₃).
~1.35 (t, 3H)
Methyl protons of the N-ethyl group (N-CH₂-CH₃).
LC-MS (ESI+)
m/z [M+H]⁺ = 231.15
Corresponds to the protonated molecular ion (C₁₄H₁₈N₂O, MW = 230.31).
References
La Trobe University Research Repository. (2021). The Serendipitous Discovery of New Chemistry by Attempting the Impossible (Demonstration of 1-ethylimidazole C2-lithiation conditions). Retrieved from [Link]
Application Notes and Protocols for 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol: A Novel Ligand Candidate for Transition Metal Catalysis
Foreword: Pioneering New Catalytic Frontiers In the dynamic field of transition metal catalysis, the design and application of novel ligands are paramount to unlocking new reactivity and selectivity. This document introd...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: Pioneering New Catalytic Frontiers
In the dynamic field of transition metal catalysis, the design and application of novel ligands are paramount to unlocking new reactivity and selectivity. This document introduces 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol as a promising, yet underexplored, ligand for transition metal-catalyzed transformations. While direct literature on its catalytic applications is nascent, its structural motifs—a substituted imidazole ring and a pendant alcohol—suggest significant potential. Imidazole derivatives are foundational in modern catalysis, serving as precursors to potent N-heterocyclic carbene (NHC) ligands or acting as strong σ-donating N-donor ligands.[1][2][3][4] The integrated hydroxyl group offers a secondary coordination site, potentially enabling hemilabile behavior or facilitating substrate activation through hydrogen bonding.[5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the synthesis and catalytic utility of this ligand. We present detailed, field-proven protocols for the synthesis of the ligand, its in situ complexation with a palladium precursor, and its application in a model Suzuki-Miyaura cross-coupling reaction. The methodologies are grounded in established principles of organometallic chemistry and are designed to be both robust and adaptable.
Part 1: Ligand Design and Synthesis
Rationale for Ligand Design
The catalytic potential of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol stems from its hybrid structural features:
The Imidazole Core: The 1-ethyl-1H-imidazol-2-yl group is a versatile coordinating moiety. The nitrogen atom at the 3-position is a strong σ-donor, capable of forming stable complexes with a wide range of transition metals.[6] Furthermore, the C2-proton of the imidazolium salt precursor is readily abstracted to form an N-heterocyclic carbene (NHC), a class of ligands renowned for their strong electron-donating properties and ability to stabilize catalytic intermediates.[1][2][3][4][7]
The Hemilabile Arm: The 3-phenylpropan-1-ol chain introduces a secondary, weaker coordinating group (the hydroxyl). This "hemilabile" design can be advantageous in catalysis. The hydroxyl group can coordinate to the metal center at certain stages of the catalytic cycle and dissociate at others, opening up a coordination site for substrate binding or product release. This dynamic behavior can significantly influence catalytic activity.
Chiral Center: The carbinol carbon is a stereocenter. Access to enantiopure forms of the ligand could open pathways for asymmetric catalysis, a critical technology in pharmaceutical development.[5]
Synthesis Protocol for 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol
This protocol is adapted from established methods for the synthesis of related imidazole alcohols.[8][9][10] The synthesis involves the acylation of 1-ethylimidazole followed by reduction.
Workflow for Ligand Synthesis
Caption: Workflow for the two-step synthesis of the target ligand.
Materials and Reagents:
Reagent/Material
Grade
Supplier (Example)
1-ethylimidazole
≥98%
Sigma-Aldrich
3-phenylpropanoyl chloride
≥98%
Sigma-Aldrich
n-Butyllithium (n-BuLi), 2.5 M in hexanes
Solution grade
Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous
≥99.9%, inhibitor-free
Sigma-Aldrich
Sodium borohydride (NaBH₄)
≥98%
Sigma-Aldrich
Methanol (MeOH), anhydrous
≥99.8%
Sigma-Aldrich
Diethyl ether, anhydrous
≥99.7%
Sigma-Aldrich
Saturated aqueous NH₄Cl solution
ACS reagent grade
Fisher Scientific
Saturated aqueous NaHCO₃ solution
ACS reagent grade
Fisher Scientific
Anhydrous magnesium sulfate (MgSO₄)
ACS reagent grade
VWR Chemicals
Step-by-Step Protocol:
Part A: Synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-one
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-ethylimidazole (1.0 eq). Dissolve in anhydrous THF (approx. 0.5 M).
Deprotonation: Cool the solution to -78 °C using an acetone/dry ice bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour. Causality: n-BuLi is a strong base that selectively deprotonates the C2 position of the N-ethylimidazole, generating a highly nucleophilic imidazol-2-yl anion.
Acylation: In a separate flame-dried flask, dissolve 3-phenylpropanoyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the cold (-78 °C) imidazol-2-yl anion solution over 30 minutes.
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
Quenching and Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ketone can be purified by flash column chromatography on silica gel.
Part B: Reduction to 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol
Reaction Setup: Dissolve the purified ketone (1.0 eq) from Part A in anhydrous methanol (approx. 0.3 M) in a round-bottom flask under a nitrogen atmosphere.
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Causality: NaBH₄ is a mild and selective reducing agent for ketones, minimizing side reactions. The use of CeCl₃·7H₂O as an additive (Luche reduction conditions) can further enhance selectivity if needed.[10]
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
Final Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The final product, 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol, can be purified by recrystallization or column chromatography.
Part 2: Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and palladium complexes bearing N-donor or NHC ligands are highly effective catalysts.[2][7] We propose the use of our target ligand in a model coupling reaction between 4-bromoanisole and phenylboronic acid.
Proposed Catalytic Cycle
Caption: A generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol for In Situ Catalyst Formation and Coupling
This protocol details the in situ generation of the active palladium catalyst from Pd(OAc)₂ and the ligand. This approach is often preferred for rapid screening of new ligands.
Materials and Reagents:
Reagent/Material
Grade
Supplier (Example)
Palladium(II) acetate (Pd(OAc)₂)
99.98% trace metals basis
Strem Chemicals
1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol
As synthesized
-
4-Bromoanisole
99%
Sigma-Aldrich
Phenylboronic acid
≥97%
Sigma-Aldrich
Potassium carbonate (K₂CO₃), anhydrous powder
≥99%
Sigma-Aldrich
Toluene, anhydrous
≥99.8%
Sigma-Aldrich
1,4-Dioxane, anhydrous
≥99.8%
Sigma-Aldrich
Experimental Parameters Table:
Parameter
Value
Rationale
Palladium Precursor
Pd(OAc)₂
Common, air-stable Pd(II) source that is readily reduced in situ to the active Pd(0) species.
Ligand
1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol
The subject of this study.
Pd:Ligand Ratio
1:2.2
A slight excess of ligand is used to ensure full coordination to the metal and prevent palladium black formation.
Catalyst Loading
1 mol %
A typical starting point for screening new catalytic systems.
Aryl Halide
4-Bromoanisole (1.0 eq)
An electronically neutral and common substrate for benchmark reactions.
Boronic Acid
Phenylboronic acid (1.2 eq)
A slight excess ensures complete consumption of the limiting aryl halide.
Base
K₂CO₃ (2.0 eq)
A common, effective base for activating the boronic acid in the transmetalation step.
Solvent
Toluene/Dioxane/H₂O (4:1:1 v/v)
A mixed solvent system often enhances solubility of all components and promotes the reaction.
Temperature
100 °C
Sufficient to drive the reaction to completion in a reasonable timeframe.
Reaction Time
12 hours
A standard duration for initial screening experiments.
Step-by-Step Protocol:
Reaction Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.01 eq) and 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol (0.022 eq).
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen gas three times.
Solvent Addition: Add the anhydrous toluene/dioxane solvent mixture via syringe. Stir at room temperature for 20 minutes. A color change, indicating complex formation, may be observed. Causality: This pre-stirring step allows for the formation of the Pd-ligand complex before the addition of substrates.
Reagent Addition: To the catalyst solution, add 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq). Finally, add the required amount of degassed water.
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12 hours.
Analysis and Workup: After cooling to room temperature, take an aliquot for analysis by GC-MS or LC-MS to determine conversion. Dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The product, 4-methoxy-1,1'-biphenyl, can be purified by column chromatography.
- Increase temperature to 110-120 °C.- Screen other bases (e.g., K₃PO₄, Cs₂CO₃).- Vary the Pd:Ligand ratio.- Consider using a different Pd precursor (e.g., Pd₂(dba)₃).
- Use freshly recrystallized boronic acid.- Decrease reaction temperature slightly.- Ensure the base is fully dissolved.
Future Directions:
Asymmetric Catalysis: Synthesize the ligand from an enantiopure starting material and apply it to asymmetric transformations.
NHC Ligand Generation: Develop a protocol for the in situ or pre-formation of the corresponding N-heterocyclic carbene ligand from an imidazolium salt precursor and test its catalytic activity.
Mechanistic Studies: Utilize spectroscopic and kinetic studies to elucidate the role of the hemilabile hydroxyl group in the catalytic cycle.
Broader Reaction Scope: Test the ligand in other cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling) and other catalytic transformations like transfer hydrogenation.
References
Advances in Catalysis Using N-Heterocyclic Carbene Pl
Smart N-Heterocyclic Carbene Ligands in Catalysis.
N-Heterocyclic Carbene (NHC)
Smart N-heterocyclic carbene ligands in c
Cobalt–N-Heterocyclic Carbene Complexes in C
Well-Defined Robust Imidazole-Based Metal–Ligand Cooperative Ru(II)-para-Cymene for Transfer Hydrogenation of Furanic Aldehydes Using Renewable Alcohols.
Design and Synthesis of Imidazole-Based Ligand and Its Metal Complexes: Spectroscopic Characterization and Evalu
Transition metal imidazole complex. Wikipedia.
(S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. PMC.
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. PMC.
An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)
Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substr
Application Note: A Robust and Scalable Synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol
Abstract This document provides a comprehensive guide to the scale-up synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol, a heterocyclic alcohol of interest in medicinal chemistry and materials science. Imidaz...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol, a heterocyclic alcohol of interest in medicinal chemistry and materials science. Imidazole derivatives are foundational scaffolds in numerous pharmaceuticals, acting as crucial components in drugs with anti-fungal, anti-inflammatory, and anti-cancer properties.[1][2][3] This guide details a reliable two-part synthetic strategy centered around a Grignard reaction, designed for scalability from the benchtop to pilot plant production. We address critical process parameters, safety considerations, and purification strategies to ensure high yield and purity of the final product. The protocols herein are built upon established chemical principles and are designed to be self-validating through clear, rationalized steps.
Introduction and Synthetic Strategy
The target molecule, 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol, possesses a chiral center and combines the biologically significant imidazole ring with a phenylpropanol sidechain.[1] Its synthesis requires careful control of reactive intermediates. The chosen synthetic route is a convergent strategy that involves the preparation of two key intermediates followed by their coupling via a Grignard reaction. This approach is advantageous for scale-up as it allows for the independent synthesis and quality control of each precursor before the final, critical bond-forming step.
The overall strategy is as follows:
Synthesis of Intermediate A: Formylation of 1-ethyl-1H-imidazole to produce the key electrophile, 1-ethyl-1H-imidazole-2-carbaldehyde.
Synthesis of Intermediate B: Preparation of the key nucleophile, 2-phenylethylmagnesium bromide, from 2-phenylethyl bromide.
Convergent Synthesis: A controlled Grignard addition of Intermediate B to Intermediate A, followed by aqueous work-up and purification to yield the target alcohol.
This methodology was selected for its reliance on well-understood, high-yielding reactions and the commercial availability of the initial starting materials.
Overall Synthesis Workflow
The diagram below illustrates the complete manufacturing process from starting materials to the final, purified active compound.
Figure 1: Overall workflow for the synthesis of the target compound.
Experimental Protocols & Scale-Up Considerations
Disclaimer: All procedures should be performed by trained chemists in a controlled laboratory or manufacturing environment with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood, inert atmosphere).
Part 1: Synthesis of 1-Ethyl-1H-imidazole-2-carbaldehyde (Intermediate A)
Rationale: The C2 proton of N-substituted imidazoles is acidic and can be selectively removed by a strong base like n-butyllithium (n-BuLi). The resulting lithiated intermediate is a potent nucleophile that readily reacts with an electrophile like N,N-dimethylformamide (DMF) to yield the desired aldehyde after work-up.[4] Performing the reaction at low temperatures (-78 °C) is critical to prevent side reactions and ensure regioselectivity.
Protocol:
Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is dried overnight in an oven and assembled hot under a stream of dry nitrogen.
Reagent Charging: Charge the reactor with anhydrous tetrahydrofuran (THF, 10 L) and 1-ethyl-1H-imidazole (1.00 kg, 10.4 mol).
Cooling: Cool the stirred solution to -78 °C using a suitable cooling system (e.g., dry ice/acetone bath).
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 4.37 L, 10.9 mol, 1.05 equiv.) via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed -70 °C. Stir for an additional hour at -78 °C after the addition is complete.
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 0.89 kg, 12.2 mol, 1.17 equiv.) dropwise, maintaining the internal temperature below -70 °C. After addition, allow the reaction to warm slowly to room temperature and stir overnight.
Quench and Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (5 L). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 5 L).
Purification: Combine the organic layers, wash with brine (2 x 3 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or crystallization to yield 1-ethyl-1H-imidazole-2-carbaldehyde as a solid.
Scale-Up Considerations:
Temperature Control: The lithiation step is highly exothermic. A jacketed reactor with a reliable cooling system is mandatory to maintain the low temperature required for selectivity.
Reagent Handling: n-Butyllithium is pyrophoric. Use of a closed-system transfer apparatus (e.g., cannula or pump) is required for safe handling at scale.
Agitation: Good mixing is essential to ensure rapid heat dissipation and prevent localized "hot spots" during n-BuLi addition.
Part 2: Synthesis of 2-Phenylethylmagnesium Bromide (Intermediate B)
Rationale: Grignard reagents are powerful carbon-based nucleophiles formed by the reaction of an organohalide with magnesium metal.[5] The reaction requires an aprotic solvent, typically an ether like THF or diethyl ether, to stabilize the Grignard reagent. Maintaining strictly anhydrous and inert conditions is paramount, as Grignard reagents are strong bases that react violently with water and other protic sources.[6][7]
Protocol:
Reactor Setup: A separate, thoroughly dried reactor is set up under a nitrogen atmosphere as described in Part 1.
Magnesium Activation: Charge the reactor with magnesium turnings (278 g, 11.4 mol, 1.1 equiv.) and a small crystal of iodine. Gently warm the flask under nitrogen until purple iodine vapors are observed, which indicates activation of the magnesium surface.
Initiation: Add a small portion (~100 mL) of a solution of 2-phenylethyl bromide (1.92 kg, 10.4 mol) in anhydrous THF (8 L). The reaction is initiated when a gentle exotherm is observed and the iodine color dissipates. If initiation is slow, gentle heating may be applied.
Grignard Formation: Once initiated, add the remaining 2-phenylethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.
Titration: Cool the resulting dark grey-brown solution to room temperature. The concentration of the Grignard reagent should be determined by titration (e.g., with a standard solution of I2 or a known acid with an indicator) before use.
Scale-Up Considerations:
Initiation: Grignard initiation can be challenging on a large scale. Ensure magnesium is of high quality and properly activated. Having a small, pre-formed batch of Grignard reagent to "seed" the main reaction can be an effective strategy.
Exotherm Management: The reaction is highly exothermic. The addition rate must be carefully controlled to maintain a manageable reflux and prevent a runaway reaction. A reactor with an efficient condenser is essential.
Inert Atmosphere: Strict control of the inert atmosphere is critical. Any leak of air or moisture will consume the Grignard reagent and reduce the yield.
Part 3: Grignard Addition and Product Isolation
Rationale: The core carbon-carbon bond-forming step is the nucleophilic addition of the Grignard reagent to the aldehyde.[8] A "reverse addition" (adding the aldehyde to the Grignard reagent) is often preferred at scale to maintain a constant excess of the nucleophile, which can help minimize side reactions. The reaction is quenched with a mild acid source, like saturated ammonium chloride, to protonate the resulting alkoxide and decompose any unreacted Grignard reagent without causing undesired acid-catalyzed side reactions.
Protocol:
Reactor Setup: In the reactor containing the freshly prepared 2-phenylethylmagnesium bromide (Intermediate B), cool the solution to 0 °C using an ice bath or circulator.
Grignard Addition: Dissolve 1-ethyl-1H-imidazole-2-carbaldehyde (Intermediate A, assuming ~80% yield from Part 1, 1.03 kg, 8.32 mol) in anhydrous THF (4 L). Slowly add this aldehyde solution to the stirred Grignard reagent over 2-3 hours, ensuring the internal temperature is maintained between 0-5 °C.
Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 2 hours to ensure completion. Monitor by TLC or HPLC.
Quench: Cool the reactor back to 0 °C and very slowly add saturated aqueous ammonium chloride solution (6 L) to quench the reaction. A vigorous effervescence will occur. Control the addition rate to manage the gas evolution and exotherm.
Extraction and Wash: Transfer the biphasic mixture to a suitable extraction vessel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 5 L). Combine all organic layers.
Wash: Wash the combined organic phase with water (5 L) and then with brine (5 L) to remove inorganic salts.
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Part 4: Purification
Rationale: The final product must be purified to remove unreacted starting materials, byproducts, and inorganic salts. For many crystalline imidazole derivatives, crystallization is a highly effective and scalable purification method.[9] If the product is an oil or difficult to crystallize, column chromatography is an alternative, though less ideal for very large scales.
Protocol (Crystallization):
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate or isopropanol).
Slowly add a co-solvent in which the product is less soluble (e.g., heptane or hexanes) until the solution becomes turbid.
Warm the mixture slightly to re-dissolve the solid, then allow it to cool slowly to room temperature, and finally in a refrigerator (0-4 °C) to maximize crystal formation.
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data and Process Parameters Summary
Step
Key Reagent
Molar Quantity (mol)
Equivalents
Key Parameters & Notes
Expected Yield
Part 1
1-Ethyl-1H-imidazole
10.4
1.0
Lithiation at -78 °C. Exotherm control is critical.
75-85%
Part 2
2-Phenylethyl bromide
10.4
1.0
Anhydrous/inert conditions are mandatory. Titrate before use.
90-95%
Part 3
Intermediate A
8.32 (est.)
1.0
Slow reverse addition at 0-5 °C. Controlled quench.
n-Butyllithium: Pyrophoric and corrosive. Reacts violently with water. Must be handled under an inert atmosphere using appropriate transfer techniques.
Grignard Reagents: Highly flammable and moisture-sensitive. The formation reaction is highly exothermic. Ensure adequate cooling and pressure relief.
Solvents (THF, Hexanes, Ethyl Acetate): Highly flammable. Use in a well-ventilated area away from ignition sources. Ground all equipment to prevent static discharge.
Quenching: The quenching of reactive organometallic species is highly exothermic and releases flammable gases (butane from n-BuLi, ethane from the Grignard reagent). Perform slowly with adequate cooling and ventilation.
References
CN1980896A. (2007). Scalable synthesis of imidazole derivatives.
Yoshida, J. I., et al. (2010). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor System under Pressure. Organic Process Research & Development, 14(4), 831-835. [Link]
Chawla, A., et al. (2012). A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140. [Link]
Wang, H., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4833. [Link]
Pro-Ves. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]
JP2017066077A. (2017). Method for producing imidazole-2-carboxylate derivative or salt thereof.
Wang, Y., et al. (2008). (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. Acta Crystallographica Section E, 64(Pt 2), o299. [Link]
Attia, M. I., et al. (2013). (E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one O-2-chlorobenzoyl oxime: synthesis, single crystal X-ray and anti-Candida activity. Life Science Journal, 10(4), 1901-1905. [Link]
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
Attia, M. I., et al. (2015). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Molecules, 20(6), 10456–10476. [Link]
PrepChem. (n.d.). Synthesis of phenylpropanol. [Link]
Shaik, S. P., et al. (2017). Multi component, one-pot synthesis of (1-(4-(1H-imidazol-1-yl) phenyl)-1, 2- dihydronaptho[1, 2-e][10][11]-3-thione (and 3-one) derivatives. Der Pharma Chemica, 9(15), 62-67. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. [Link]
Williams, K., et al. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(3), M1269. [Link]
EP0856344A1. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation.
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
Kumar, A., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 42-49. [Link]
preparation of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol analogs for SAR studies
Application Note: Preparation of 1-(1-Alkyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol Scaffolds for SAR Studies Executive Summary This application note details the robust, regioselective synthesis of 1-(1-ethyl-1H-imidazol-2...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Preparation of 1-(1-Alkyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol Scaffolds for SAR Studies
Executive Summary
This application note details the robust, regioselective synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol and its analogs. By leveraging directed C2-lithiation of 1-alkylimidazoles followed by electrophilic trapping with functionalized aldehydes, medicinal chemists can rapidly generate diverse libraries. This protocol provides a self-validating framework for exploring the Structure-Activity Relationship (SAR) of imidazole-based pharmacophores.
Scientific Context & Structural Rationale
Imidazole-containing compounds are ubiquitous in medicinal chemistry, frequently serving as critical pharmacophores for metalloenzyme inhibitors, GPCR modulators, and antifungal agents[1]. The unique electron-rich environment of the imidazole ring allows it to participate in diverse
π−π
and hydrogen-bonding interactions.
For SAR campaigns, the 1-(1-alkyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol scaffold offers three distinct vectors for optimization:
N1-Alkyl Chain: Modulates lipophilicity (LogP) and dictates the spatial orientation of the imidazole ring within hydrophobic binding pockets.
C1-Hydroxyl Group: Serves as a critical hydrogen-bond donor/acceptor. It can be further alkylated or acylated to probe steric constraints and desolvation penalties.
C3-Phenylpropyl Tail: Provides a flexible linker terminating in an aromatic ring, ideal for capturing deep hydrophobic interactions in target active sites.
Mechanistic Insights: Directed C2-Lithiation
The synthesis of this scaffold relies on the regioselective functionalization of the imidazole ring. The C2 proton of 1-alkylimidazoles is exceptionally acidic (
pKa≈33
) compared to the C4 and C5 protons, driven by the inductive electron-withdrawing effects of the two adjacent nitrogen atoms.
Treatment of 1-ethyl-1H-imidazole with a strong base, typically n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), results in rapid and clean deprotonation to yield the 2-lithioimidazole intermediate[2]. Maintaining strict low temperatures is critical; warming the lithiated species can lead to unwanted ring-opening or nucleophilic attack on the solvent.
Once formed, the 2-lithio species acts as a potent carbon nucleophile. The dropwise addition of 3-phenylpropanal (hydrocinnamaldehyde) leads to nucleophilic attack at the carbonyl carbon, generating the secondary alkoxide, which is subsequently protonated during aqueous workup to yield the target alcohol[3].
Alternative Approaches: While n-BuLi at -78 °C is the industry standard for library generation due to precise stoichiometric control, alternative protocols utilizing lithium metal and a catalytic amount of isoprene at room temperature have also been successfully employed to generate 2-lithioimidazoles[4].
Reaction Workflow Visualization
Workflow for the synthesis and SAR diversification of imidazole-2-yl alcohols.
Step-by-Step Experimental Protocols
General Notes: All glassware must be oven-dried (120 °C) and purged with inert gas (Ar or N
2
). Tetrahydrofuran (THF) must be freshly distilled over sodium/benzophenone or obtained from an anhydrous solvent delivery system.
Protocol A: Synthesis of 1-(1-Ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol
Scale: 10.0 mmol
Preparation of the Substrate Solution: Dissolve 1-ethyl-1H-imidazole (961 mg, 10.0 mmol) in anhydrous THF (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to cool to -78 °C for at least 15 minutes.
Directed Lithiation: Using a gas-tight syringe, add n-BuLi (1.6 M in hexanes, 6.56 mL, 10.5 mmol, 1.05 equiv) dropwise over 10 minutes.
Causality Note: Dropwise addition prevents localized heating, which could compromise the regioselectivity of the deprotonation. The solution may develop a pale yellow tint, indicating the successful formation of the 2-lithio species. Stir at -78 °C for 30 minutes.
Electrophilic Trapping: Dilute 3-phenylpropanal (1.41 g, 10.5 mmol, 1.05 equiv) in anhydrous THF (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes. Stir for an additional 1 hour at -78 °C, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 1 hour.
Quenching and Workup: Quench the reaction by adding saturated aqueous NH
4
Cl (20 mL).
Causality Note: A mild acid like NH
4
Cl is used instead of strong aqueous HCl to prevent the acid-catalyzed dehydration of the newly formed secondary alcohol into an alkene.
Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 20% to 60% EtOAc in Hexanes) to afford the pure product.
Protocol B: SAR Diversification via O-Alkylation (Etherification)
To probe the necessity of the hydrogen-bond donor in the target binding site, the hydroxyl group can be converted to a methyl ether.
Dissolve the purified alcohol (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C.
Add Sodium Hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise. Stir for 30 minutes until H
2
gas evolution ceases, validating the formation of the alkoxide.
Add Iodomethane (1.5 mmol) dropwise. Warm to room temperature and stir for 2 hours.
Quench with ice water, extract with diethyl ether (3 x 10 mL), and purify via silica gel chromatography.
Representative SAR Data Presentation
To illustrate the utility of this protocol for drug discovery, Table 1 summarizes a representative library of analogs synthesized using this methodology, alongside hypothetical biological data (e.g., IC
50
for a model metalloenzyme target) to demonstrate typical SAR trends derived from this scaffold.
Table 1: Representative SAR Data for 1-(1-Alkyl-1H-imidazol-2-yl) Alcohols
Compound ID
R1 (N-Alkyl)
R2 (Aldehyde Tail)
Yield (%)
cLogP
Target IC
50
(nM)*
CMPD-001
Ethyl
-CH
2
CH
2
Phenyl
78
2.45
145
CMPD-002
Methyl
-CH
2
CH
2
Phenyl
81
2.10
320
CMPD-003
Benzyl
-CH
2
CH
2
Phenyl
65
3.80
>1000
CMPD-004
Ethyl
-CH
2
CH
2
(4-F-Phenyl)
74
2.61
42
CMPD-005
Ethyl
-CH
2
CH
2
Phenyl (O-Methylated)
88
3.15
>5000
*Note: IC
50
values are representative models provided to illustrate the application of the synthesized library in an SAR context. The sharp drop in activity for CMPD-005 validates the critical nature of the C1-Hydroxyl as an H-bond donor.
References
[4] Title: Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles
Source: Tetrahedron (2005)
URL: [Link]
[1] Title: Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies
Source: Molecules (MDPI) (2023)
URL: [Link]
[2] Title: The synthesis of 2-substituted imidazoles by the directed lithiation of 1-alkylimidazoles
Source: Journal of the Chemical Society, Perkin Transactions 1 (1984)
URL: [Link]
[3] Title: Synthesis of 2-Substituted 1-Hydroxyimidazoles through Directed Lithiation
Source: The Journal of Organic Chemistry (1998)
URL: [Link]
Application Notes & Protocols: Formulation Techniques for 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol in Biological Assays
Introduction: The Formulation Challenge The compound 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol is a heterocyclic molecule featuring an imidazole core, a structure of significant interest in medicinal chemistry due...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Formulation Challenge
The compound 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol is a heterocyclic molecule featuring an imidazole core, a structure of significant interest in medicinal chemistry due to its presence in numerous bioactive compounds.[1][2][3] The ethyl and phenylpropyl moieties confer significant lipophilicity, which, while often beneficial for cell permeability, typically results in poor aqueous solubility. This presents a critical challenge for in vitro and in vivo biological assays, where maintaining the compound in a soluble, stable, and monomeric state is essential for generating accurate and reproducible data.
Improper formulation can lead to compound precipitation, formation of aggregates, and artificially low potency, ultimately resulting in misleading structure-activity relationships (SAR) and the potential termination of promising drug candidates.[4] Furthermore, the formulation vehicle itself must be biologically inert at the concentrations used, to avoid confounding experimental results.[5][6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop robust and reliable formulations for 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol and other similarly challenging molecules. We will progress from initial physicochemical characterization to a survey of solubilization strategies, detailed experimental protocols, and finally, methods for validation and quality control.
Pre-Formulation Assessment: Know Your Molecule
Before selecting a formulation strategy, it is imperative to understand the fundamental physicochemical properties of the test compound.[8] These parameters dictate which solubilization techniques are most likely to succeed.
Aqueous Solubility: This is the most critical parameter. The intrinsic solubility in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4) should be determined. If solubility is below the highest desired assay concentration, a formulation strategy is required.
pKa: The imidazole ring contains nitrogen atoms that can be protonated.[9][10] Knowing the pKa is crucial for determining if the compound's charge, and thus its solubility, is pH-dependent. For basic compounds, solubility may be significantly higher at a lower pH.[11]
LogP/LogD: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A high LogP (typically >3) confirms poor aqueous solubility and suggests that strategies like lipid-based formulations or cyclodextrin complexation may be effective.[4] LogD is the partition coefficient at a specific pH and is more relevant for ionizable molecules.
Solid-State Properties: Understanding if the compound is crystalline or amorphous and its melting point can provide insights into the energy required for dissolution.[12]
These initial characterization steps form the basis for a logical, evidence-based approach to formulation development, as outlined in the workflow below.
Caption: Decision workflow for selecting a formulation strategy.
Core Formulation Strategies
For poorly soluble compounds like 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol, several strategies can be employed to increase apparent solubility for biological assays.[13][14]
Strategy 1: Co-Solvent Systems (The Standard Approach)
This is the most common and straightforward method for preparing stock solutions for in vitro assays.[15]
Mechanism: The compound is first dissolved at a high concentration in a water-miscible organic solvent in which it is highly soluble. This concentrated stock is then diluted into the aqueous assay medium, where the co-solvent maintains the drug in a solubilized state at the final, lower concentration.[14]
Primary Co-Solvent: Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of lipophilic compounds.[16] It is the default starting point for most in vitro screening campaigns.
Causality & Best Practices:
Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO to minimize the volume of solvent added to the assay.[16]
Final DMSO Concentration: The final concentration of DMSO in the assay medium must be kept low (typically ≤0.5%, ideally ≤0.1%) to avoid solvent-induced artifacts and cytotoxicity.[17][18] A vehicle control containing the same final DMSO concentration is mandatory.[17]
Precipitation Risk: Rapid dilution of a DMSO stock into an aqueous buffer can cause the compound to precipitate ("crash out"). This risk is higher for very lipophilic compounds. Stepwise dilution can sometimes mitigate this issue.[17]
Strategy 2: Cyclodextrin Inclusion Complexes
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[19][20] They are particularly useful when DMSO is incompatible with the assay or when higher compound concentrations are needed.
Mechanism: The lipophilic part of the drug molecule (like the phenyl group) becomes encapsulated within the non-polar cavity of the cyclodextrin, forming a water-soluble "guest-host" inclusion complex.[19][21][22] This complex masks the drug's hydrophobicity from the aqueous solvent.[13]
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used due to their enhanced water solubility and safety compared to natural β-cyclodextrin.[13][23]
Causality & Best Practices:
Stoichiometry: The solubilization effect depends on the formation of a stable complex. The efficiency is dependent on the "fit" between the drug and the CD cavity.[20]
Equilibrium: The complexation is a dynamic equilibrium. As free drug is taken up by cells or binds to a target, more drug is released from the CD complex, maintaining the concentration of free, active drug in solution.
Limitations: Natural cyclodextrins can sometimes co-precipitate with the drug.[19][24] Also, at very high concentrations, CDs can extract cholesterol from cell membranes, leading to cytotoxicity.
Strategy 3: Surfactant & Lipid-Based Systems
These systems use amphiphilic molecules (surfactants) to form micelles or emulsions that can solubilize hydrophobic drugs.
Mechanism: Above a certain concentration (the critical micelle concentration, CMC), surfactant molecules self-assemble into spherical structures called micelles, with a hydrophobic core and a hydrophilic shell. Poorly soluble drugs partition into the hydrophobic core, effectively being dissolved in a nanoscale oily droplet that is dispersible in water.[11][22]
Common Excipients: Polysorbates (e.g., Tween® 80), poloxamers, and Cremophor® EL are common non-ionic surfactants used. Lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) use a mixture of oils, surfactants, and co-solvents.[4][12]
Causality & Best Practices:
Toxicity: Surfactants can be disruptive to cell membranes and are often more cytotoxic than DMSO or cyclodextrins. Their use in cell-based assays must be carefully validated.
Assay Interference: Micelles can sequester the drug, reducing the free concentration available to interact with the biological target. They can also interfere with assay readouts (e.g., fluorescence).
Application: These systems are often more relevant for in vivo preclinical studies to enhance oral bioavailability but can be adapted for in vitro use with caution.[4]
Experimental Protocols
General Best Practices: Proper compound management is crucial for data integrity. Use an analytical balance for accurate weighing, store stock solutions in appropriate containers (e.g., glass vials), and keep detailed records.[25][26][27][28] For long-term storage, aliquot stock solutions into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[16][17][29]
Protocol 4.1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is the standard first-line approach for in vitro assays.
Calculate Required Mass: Determine the molecular weight (MW) of the compound. For a target of 1 mL of a 10 mM stock solution, calculate the mass needed:
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * 1000 mg/g
Weigh Compound: Tare the sterile vial on the analytical balance. Carefully weigh the calculated mass of the compound directly into the vial.
Add Solvent: Using a calibrated micropipette, add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the vial.[16]
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[16]
Visual Inspection: Check for any undissolved particulate matter. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution if the compound is heat-stable.[16][18]
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes. Store at -80°C, protected from light.[17]
Caption: Workflow for preparing a DMSO stock solution.
Protocol 4.2: Preparation of a Formulation with HP-β-Cyclodextrin
Use this protocol if DMSO is not suitable or if higher aqueous concentrations are required.
Prepare CD Solution: Prepare a concentrated solution of HP-β-CD in the desired buffer (e.g., 20-40% w/v). Gentle warming and stirring may be required to fully dissolve the cyclodextrin.
Add Compound: Weigh an excess amount of the solid compound and add it to the CD solution. The goal is to create a saturated slurry.
Equilibration: Seal the vial and stir the mixture vigorously at room temperature for 24-48 hours. This extended time allows the guest-host complexation to reach equilibrium.
Separation: After equilibration, remove the undissolved solid compound. This can be done by centrifugation at high speed (e.g., 10,000 x g for 15 minutes) followed by careful collection of the supernatant, or by filtration through a 0.22 µm filter (ensure the filter material does not bind the compound).
Quantification: The concentration of the solubilized compound in the clear filtrate/supernatant must be accurately determined using a validated analytical method (e.g., HPLC-UV). This quantified solution is now your stock formulation.
Storage: Store the final formulation at 2-8°C or -20°C, depending on stability.
Validation and Quality Control
A prepared formulation is only useful if it is validated. The goal is to ensure the vehicle is not interfering with the assay and that the compound remains soluble under assay conditions.[23][30]
Parameter
Validation Method
Rationale & Acceptance Criteria
Vehicle Toxicity
Run a vehicle-only control group in the assay (e.g., medium with 0.1% DMSO).
The vehicle control should show no significant effect on the assay endpoint (e.g., cell viability, enzyme activity) compared to the untreated (naive) control.
Solubility in Final Medium
Prepare the highest concentration of the compound in the final assay medium. Incubate under assay conditions (e.g., 37°C, 5% CO2) for the duration of the experiment.
Visually inspect for precipitation (cloudiness, particulates). For quantitative assessment, centrifuge the sample and measure the concentration in the supernatant via HPLC to confirm it matches the nominal concentration.
Assay Interference
Analyze potential interactions between the formulation excipients (e.g., cyclodextrins, surfactants) and the assay components or detection method.
Excipients should not quench fluorescence, inhibit reporter enzymes, or otherwise directly interfere with the assay readout. This may require specific control experiments.
Troubleshooting
Problem
Potential Cause
Suggested Solution
Compound precipitates upon dilution into assay medium.
The compound's solubility limit in the final medium (containing a low % of co-solvent) has been exceeded.
- Decrease the final concentration of the compound. - Use a stepwise dilution method.[17] - Switch to a more powerful solubilization method like cyclodextrins.
Vehicle control shows significant toxicity or activity.
The concentration of the co-solvent (e.g., DMSO) or excipient is too high.
- Reduce the final concentration of the vehicle. This may require making a more concentrated primary stock.[31][32] - Test alternative, less toxic solvents or excipients.
Inconsistent results between experiments.
- Compound degradation in stock solution due to repeated freeze-thaw cycles.[16] - Incomplete dissolution of the primary stock. - Precipitation during the assay.
- Aliquot stock solutions into single-use volumes.[16] - Ensure complete dissolution of stock with sonication if needed.[18] - Re-validate solubility in the final assay medium.
References
Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. [Link]
Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
Beckman Coulter. (n.d.). Compound Management and Integrity. Beckman Coulter. [Link]
BioAscent. (2019, April 2). Maximising efficient compound management. BioAscent. [Link]
Ayen, W. M., & Kumar, N. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
Roquette. (2025, July 31). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. [Link]
Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. OUCI. [Link]
Larsen, K. L., Østergaard, J., & Jensen, H. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 16(2), 539-546. [Link]
Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]
Olatunji, I. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
Protocol Online. (2013, October 15). Making a stock solution for my drug using DMSO. Protocol Online. [Link]
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]
Wester, R. C., & Maibach, H. I. (1985). Vehicle effects on percutaneous absorption: in vivo and in vitro comparisons with human skin. Journal of Pharmaceutical Sciences, 74(2), 193-196. [Link]
Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. [Link]
International Journal of Pharmacy and Biological Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. IJPBS. [Link]
Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]
Al-Marzouqi, A. H., Shehadi, I. A., & Afzal, M. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Solution Chemistry, 42, 1007-1021. [Link]
ResearchGate. (n.d.). Physicochemical Properties of Imidazole. ResearchGate. [Link]
Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]
Le, T. T., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Journal of Pharmaceutical Sciences. [Link]
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]
Al-Ghamdi, M. S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2321. [Link]
ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]
Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]
International Journal of Pharmaceutical Research and Applications. (2023, August 1). A Review of Solubility Enhancement Techniques. IJPRA. [Link]
Hamilton Company. (n.d.). Compound Handling. Hamilton Company. [Link]
Flaten, G. E., et al. (2022). Occupational exposure assessment with solid substances: choosing a vehicle for in vitro percutaneous absorption experiments. Archives of Toxicology, 96(11), 2955-2970. [Link]
National Research Council (US) Committee on Toxicology. (1982). Assessment of Vehicle Factors Influencing Percutaneous Absorption. Principles and Methods for Acute and Subchronic Toxicity Testing. [Link]
ChemBK. (2025, August 19). 3-phenylpropan-1-ol. ChemBK. [Link]
Tapfumaneyi, L., et al. (2025, June 10). Solute–Vehicle–Skin Interactions and Their Contribution to Pharmacokinetics of Skin Delivery. Pharmaceutics, 17(6), 1603. [Link]
You, J. S., et al. (2007). (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4050. [Link]
Fun, H. K., Quah, C. K., & Hegde, G. (2010). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. ResearchGate. [Link]
Technical Support Center: Troubleshooting Low Solubility of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges with the solubility of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol in Dimethyl Sulfoxide (DMSO). Our approach is rooted in foundational physicochemical principles to empower you with the scientific rationale behind each step.
Introduction: Understanding the Solubility Challenge
The solubility of a compound is a critical parameter in drug discovery and development, impacting everything from initial screening to final formulation. 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol, like many heterocyclic compounds, can present solubility challenges. Its molecular structure contains both polar (imidazole ring, hydroxyl group) and non-polar (ethyl and phenylpropyl groups) moieties, which can lead to complex solvation behavior. Furthermore, its ability to form strong intermolecular interactions in the solid state can make it difficult to dissolve.
This guide will walk you through a logical progression of troubleshooting steps, from simple physical interventions to more complex chemical modifications of the solvent system.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol, not dissolving well in DMSO even though DMSO is a powerful solvent?
A1: While DMSO is an excellent solvent for a wide range of compounds, several factors can limit solubility. For this specific molecule, the primary reasons are likely related to its solid-state properties. A close structural analog, 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol, has a relatively high melting point of 107-109°C (380-382 K), suggesting a stable crystal lattice.[1][2] The energy required to break these strong intermolecular forces in the crystal can be greater than the energy gained from the interactions between the compound and DMSO molecules, resulting in low solubility.
Q2: I've noticed that the solubility of my compound seems to decrease over time when stored in DMSO. What could be causing this?
A2: This phenomenon is often due to the hygroscopic nature of DMSO. DMSO readily absorbs moisture from the atmosphere, and the presence of water can decrease the solubility of hydrophobic compounds. Additionally, some compounds can exist in different crystalline forms (polymorphs) or in an amorphous state. An amorphous form is generally more soluble than a stable crystalline form. Over time, an amorphous solid dissolved in DMSO can sometimes crystallize into a less soluble, more stable polymorphic form, leading to precipitation.
Q3: My compound dissolves in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this "crashing out"?
A3: This is a common issue for compounds with moderate to high lipophilicity. While soluble in a high concentration of organic solvent, the compound is not soluble in the final aqueous environment of your assay. To mitigate this, you can try several strategies:
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.
Co-solvents: Introduce a water-miscible organic co-solvent into your final assay buffer.
pH Adjustment: The imidazole ring in your compound is basic. Adjusting the pH of the final buffer may increase solubility.
Q4: Can I heat the DMSO to dissolve my compound?
A4: Gentle warming can be an effective method to increase the rate of dissolution and the solubility of a compound.[1] However, it is crucial to first determine the thermal stability of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol. Prolonged exposure to high temperatures can lead to degradation. A good starting point is to warm the solution to 37°C.
In-Depth Troubleshooting Guide
If you are experiencing low solubility of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol in DMSO, follow this structured troubleshooting workflow.
Caption: Troubleshooting workflow for low solubility.
Phase 1: Physical Interventions
These methods increase the kinetic rate of dissolution by providing physical energy to overcome the crystal lattice energy.
Vortexing: Vigorous mixing increases the interaction between the solvent and the surface of the solid.
Sonication: The use of an ultrasonic bath can break apart solid aggregates, increasing the surface area available for solvation.
Gentle Warming: Increasing the temperature provides thermal energy to help break intermolecular bonds in the solid state. A temperature of 37°C is a safe starting point.[1]
Method
Temperature (°C)
Duration
Expected Outcome
Vortexing
Room Temperature
1-5 minutes
Increased dissolution rate
Sonication
Room Temperature
5-15 minutes
Breaks up aggregates, increases surface area
Gentle Warming
37
10-30 minutes
Increases both rate and equilibrium solubility
Phase 2: Assess Compound and Solvent Quality
The purity and form of both your compound and the solvent are critical.
Use Anhydrous DMSO: DMSO is highly hygroscopic. Absorbed water can significantly decrease the solubility of many organic compounds. Always use a fresh, sealed bottle of anhydrous DMSO.
Consider the Solid Form (Polymorphism): Your compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Amorphous forms are generally more soluble. If you have access to solid-state characterization techniques like X-ray powder diffraction (XRPD), you can assess the crystallinity of your batch.
Phase 3: Chemical Modifications of the Solvent System
If physical methods are insufficient, altering the chemical environment can improve solubility.
pH Adjustment (for aqueous dilutions): The imidazole moiety in 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol has a basic nitrogen atom. In aqueous solutions, lowering the pH will protonate this nitrogen, creating a more polar, and likely more soluble, salt form of the compound. This is particularly useful when diluting a DMSO stock into an aqueous buffer for biological assays.
Co-solvents: For dilutions into aqueous media where precipitation occurs, the addition of a water-miscible organic co-solvent can increase the overall solvating power of the system.
Co-solvent
Typical Final Concentration
Notes
Ethanol
1-5%
Can have cytotoxic effects at higher concentrations.
Polyethylene Glycol (PEG 300/400)
5-10%
Generally well-tolerated in cell-based assays.
Propylene Glycol
1-5%
Another common choice for increasing solubility.
Experimental Protocols
Protocol 1: Standard Dissolution in DMSO
Preparation: Accurately weigh the desired amount of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol into a sterile, dry glass vial.
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
Dissolution:
Vortex the vial vigorously for 2 minutes.
If the solid is not fully dissolved, place the vial in an ultrasonic bath for 10 minutes.
If solubility is still an issue, place the vial in a water bath or incubator at 37°C for 15-30 minutes, with intermittent vortexing.
Inspection: Visually inspect the solution against a light source to ensure no solid particles remain.
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles and water absorption.
Protocol 2: Determining Maximum Equilibrium Solubility
This protocol helps to determine the highest achievable concentration of your compound in DMSO at a given temperature.
Caption: Workflow for determining maximum equilibrium solubility.
Preparation: Add an excess amount of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol (e.g., 5-10 mg) to a glass vial. The key is to have undissolved solid remaining at the end of the experiment.
Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 1 mL).
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
Separation: Centrifuge the vial at high speed (e.g., >10,000 x g) for 10 minutes to pellet all undissolved solid.
Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.
Quantification: Dilute the supernatant with a suitable solvent (in which the compound is highly soluble, e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method. Determine the concentration using a calibrated HPLC or UV-Vis spectrophotometer.
Calculation: Back-calculate the concentration of the original undiluted supernatant to determine the maximum equilibrium solubility.
References
Eckert, F., & Klamt, A. (2005). Fast solvent screening with COSMO-RS. AIChE Journal, 51(5), 1458-1472. [Link]
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
Jouyban, A. (2024). Solubility Prediction of Drugs in Mono-Solvents at Various Temperatures: Ciprofloxacin Data Simulation. Pharmaceutical Sciences, 30(3), 391-397. [Link]
Fun, H.-K., Quah, C. K., Attia, M. I., Abdel-Aziz, H. A., & Al-Rashood, K. A. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o628. [Link]
Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]
ResearchGate. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Retrieved from [Link]
Technical Support Center: Optimizing the Purification of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the chromatographic purification of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and recommendations provided herein are grounded in established chromatographic principles and extensive field experience with nitrogen-containing heterocyclic compounds.
Introduction
1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol is a molecule of interest in pharmaceutical research, characterized by its imidazole core, a hydroxyl group, and a phenyl moiety. The presence of the basic imidazole ring often presents unique challenges during purification by silica gel column chromatography, primarily due to strong interactions with the acidic silanol groups on the silica surface. This can lead to common issues such as peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the stationary phase.[1][2]
This guide will provide a structured approach to troubleshoot and optimize the purification of this compound, ensuring high purity and yield.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol.
Problem 1: Severe Peak Tailing
Question: My compound is exhibiting significant peak tailing on the silica gel column, leading to broad fractions and poor separation from impurities. What is the cause and how can I resolve this?
Answer:
Cause: Peak tailing is a classic sign of strong, non-ideal interactions between a basic compound and the acidic stationary phase.[2] The nitrogen atoms in the imidazole ring of your compound can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to a portion of the molecules being retained longer than the bulk, resulting in an asymmetric peak shape.[1][3]
Solutions:
Addition of a Basic Modifier to the Mobile Phase: This is the most common and effective solution. Adding a small amount of a volatile base to your eluent will neutralize the acidic silanol groups, minimizing the strong secondary interactions.[2]
Recommended Modifier: Triethylamine (TEA) or pyridine at a concentration of 0.1-1% (v/v) in your mobile phase.
Protocol:
Prepare your chosen eluent system (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol).
Add triethylamine to the mobile phase to a final concentration of 0.5%.
Equilibrate your column with this modified mobile phase before loading your sample.
Run the chromatography as usual.
Switching to a Different Stationary Phase: If tailing persists even with a basic modifier, consider a less acidic or basic stationary phase.
Neutral or Basic Alumina: Alumina is a good alternative for the purification of basic compounds and can significantly reduce tailing.[2]
Amine-Functionalized Silica: These columns have a basic character and can often purify compounds that require basic modifiers on silica without the need for additives.[4]
Workflow for Mitigating Peak Tailing:
Caption: Troubleshooting workflow for peak tailing.
Problem 2: Poor Resolution and Co-elution of Impurities
Question: I am struggling to separate my target compound from closely related impurities. How can I improve the resolution?
Answer:
Cause: Poor resolution is a result of insufficient separation between your compound of interest and impurities. This can be due to an inappropriate solvent system, overloading the column, or a non-optimized gradient.
Solutions:
Optimize the Solvent System using Thin-Layer Chromatography (TLC): TLC is an invaluable tool for quickly scouting for the optimal mobile phase.[5]
Protocol:
Spot your crude sample on several TLC plates.
Develop each plate in a different solvent system (e.g., varying ratios of hexane/ethyl acetate, or dichloromethane/methanol).
The ideal solvent system for column chromatography will give your target compound a Retention Factor (Rf) of approximately 0.2-0.4.[2] This generally provides the best balance for separation on a column.
Employ a Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can significantly improve the separation of complex mixtures.[6]
Example Gradient: Start with a less polar solvent system that allows the non-polar impurities to elute first. Gradually increase the proportion of the more polar solvent to elute your target compound, followed by any more polar impurities.
Reduce the Column Loading: Overloading the column is a common cause of poor separation.[7]
Guideline: As a general rule, for a standard silica gel column, the amount of sample loaded should be about 1-5% of the mass of the stationary phase. For difficult separations, this may need to be reduced to less than 1%.
Problem 3: Low or No Recovery of the Compound
Question: I am experiencing a very low yield after column chromatography. Where is my compound going?
Answer:
Cause: Low recovery can be due to several factors, including irreversible adsorption to the stationary phase, compound instability, or using an inappropriate solvent system.
Solutions:
Irreversible Adsorption: The basic nature of your compound can lead to very strong, sometimes irreversible, binding to the acidic silica gel.
Solution: As with peak tailing, adding a basic modifier like triethylamine to the eluent can help.[2] Alternatively, switching to a neutral stationary phase like alumina is a good option.[8]
Compound Instability: Although less common for this specific structure, some compounds can degrade on silica gel.
Quick Test: Spot your compound on a TLC plate and let it sit for a few hours. Then, develop the plate and check for the appearance of new spots, which would indicate degradation.
Improper Solvent Polarity: If the mobile phase is not polar enough, your compound may not move from the origin. Conversely, if it is too polar, it may elute very quickly with the solvent front, co-eluting with impurities.
Solution: Again, use TLC to determine an appropriate solvent system where your compound has an Rf value between 0.2 and 0.4.[2]
Data Summary: Stationary Phase Selection Guide
Stationary Phase
Advantages
Disadvantages
Best For
Silica Gel
High resolving power, versatile, cost-effective.
Acidic nature can cause tailing with basic compounds.
General purpose purification of neutral and weakly basic/acidic compounds.
Alumina (Neutral)
Good for basic compounds, less acidic than silica.
Can be more reactive, lower resolving power than silica for some compounds.
Purification of basic compounds, especially when tailing on silica is an issue.[8]
Amine-Functionalized Silica
Basic surface, good for separating basic compounds without mobile phase modifiers.[4]
More expensive, may have different selectivity than silica.
Simplifying the purification of basic compounds by eliminating the need for additives.[4]
Reversed-Phase (C18)
Excellent for separating compounds based on hydrophobicity.[9]
Requires aqueous mobile phases, may not be suitable for highly non-polar compounds.
Purification of moderately polar to non-polar compounds that are soluble in polar solvents.[10]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for this compound?
A1: Given the structure of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol, a good starting point for a normal-phase system would be a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. Begin by testing solvent systems on TLC with varying ratios, for example:
Hexane:Ethyl Acetate (from 9:1 to 1:1)
Dichloromethane:Methanol (from 99:1 to 9:1)
Remember to add 0.1-1% triethylamine to your chosen solvent system to prevent peak tailing.[2]
Q2: How should I prepare and load my sample onto the column?
A2: Proper sample loading is crucial for a good separation. There are two main methods:
Wet Loading: Dissolve your crude product in the minimum amount of the initial mobile phase solvent.[11] Carefully apply this solution to the top of the column bed. This method is quick but can lead to band broadening if too much solvent is used.
Dry Loading: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol) and add a small amount of silica gel.[11] Evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the column bed. This method is highly recommended for compounds that are not very soluble in the mobile phase and generally results in sharper bands and better separation.
Workflow for Sample Loading:
Caption: Decision workflow for sample loading method.
Q3: Should I consider reversed-phase chromatography for this compound?
A3: Reversed-phase chromatography is a powerful technique that separates compounds based on their hydrophobicity.[12] 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol has both polar (imidazole, alcohol) and non-polar (ethyl, phenylpropyl) regions, making it a good candidate for reversed-phase purification, especially if normal-phase chromatography fails to provide adequate separation.[13][14]
Stationary Phase: A C18-functionalized silica gel is the most common choice.[9]
Mobile Phase: A mixture of water (often with a buffer or modifier like formic acid or TFA) and an organic solvent like acetonitrile or methanol.[9][15]
Q4: My compound is a solid. Can I use recrystallization instead of column chromatography?
A4: Recrystallization is an excellent purification technique for solid compounds and can often yield very high purity material.[16] It is most effective when the impurities have different solubility profiles than your target compound. It can be used as a standalone purification method if the crude material is relatively pure, or as a final polishing step after column chromatography to remove any remaining minor impurities.[16]
References
Chromatography Today. (2016, November 24). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Retrieved from [Link]
Waters. (2020, March 19). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from [Link]
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
ResearchGate. Method Development for Reproducible Flash Purification of Pharmaceuticals by UPLC and HPLC. Retrieved from [Link]
Wikipedia. Reversed-phase chromatography. Retrieved from [Link]
LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]
Journal of Liquid Chromatography & Related Technologies. The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in. Retrieved from [Link]
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
LCGC International. (2024, December 12). Analytical Method Lifecyle of SFC Methods from Development Use to Routine QC Implementation: Supporting Small Molecule R&D and Commercialization. Retrieved from [Link]
YouTube. (2021, March 12). Flash Method Development from TLC Plates Webinar. Retrieved from [Link]
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
ACS Publications. (2016, May 20). Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chromatography. Retrieved from [Link]
Restek. TROUBLESHOOTING GUIDE. Retrieved from [Link]
Academia.edu. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Retrieved from [Link]
Google Patents. US5726293A - Affinity purification methods involving imidazole elution.
ResearchGate. (2015, February 20). Is there any negative impact of diethyl amine while using in column chromatography?. Retrieved from [Link]
National Center for Biotechnology Information. (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. Retrieved from [Link]
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]
National Center for Biotechnology Information. 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Retrieved from [Link]
Organic Syntheses. (S)-1-Phenyl-1-propanol. Retrieved from [Link]
ResearchGate. (2025, September 28). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Retrieved from [Link]
Life Science Journal. (E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one O-2-chlorobe. Retrieved from [Link]
Google Patents. EP3883911A1 - Improved process to obtain 3-phenylpropan-1-ol from natural sources.
PubChem. 3-(1H-Imidazol-1-yl)phenol. Retrieved from [Link]
MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]
preventing degradation of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol during long-term storage
Welcome to the Technical Support Center for the handling, storage, and stability testing of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol . As a Senior Application Scientist, I have designed this portal to provide dru...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the handling, storage, and stability testing of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol .
As a Senior Application Scientist, I have designed this portal to provide drug development professionals and analytical chemists with field-proven, mechanistically grounded troubleshooting strategies. This guide addresses the specific physicochemical vulnerabilities of this alpha-hydroxyalkyl imidazole derivative to ensure structural integrity during long-term storage.
Part 1: Troubleshooting Guide & FAQs
Q1: During long-term storage at room temperature, my API batch developed a yellow tint, and LC-MS analysis shows a new peak at [M-2]. What is the mechanism of this degradation, and how do I prevent it?A: The [M-2] peak indicates the loss of two hydrogen atoms, which corresponds to the oxidation of the secondary alcohol to a ketone (1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-one).
Causality: The secondary hydroxyl group is electronically activated by the adjacent electron-withdrawing imidazole ring. In the presence of ambient oxygen, trace transition metals (often introduced during synthesis or from stainless steel containers), or light, the C-H bond at the alpha position is susceptible to cleavage [2]. The resulting carbonyl group is highly stable due to extended pi-conjugation with the imidazole ring, providing a strong thermodynamic driving force for this degradation pathway.
Prevention: Store the compound under an inert atmosphere (Argon or Nitrogen) to eliminate oxygen. Utilize chelating agents (e.g., EDTA) in aqueous formulations to sequester trace metals, and store the solid API in amber, light-resistant containers.
Q2: When formulating the compound in a slightly acidic vehicle (pH 4.0), I observe a rapid drop in assay purity and a new degradant at [M-18]. Why is this happening?A: The [M-18] mass shift is the classic signature of acid-catalyzed dehydration , resulting in the formation of an alkene (1-(1-ethyl-1H-imidazol-2-yl)-3-phenylprop-1-ene).
Causality: Under acidic conditions, the secondary hydroxyl group becomes protonated, transforming into a highly reactive oxonium ion (-OH₂⁺), which is an excellent leaving group. The loss of water generates a carbocation that is resonance-stabilized by the adjacent imidazole ring. Subsequent deprotonation of the neighboring methylene group yields a conjugated alkene.
Prevention: Avoid formulating or storing this API in acidic environments (pH < 5.5). If an acidic excipient is strictly required, maintain storage strictly at 2–8°C to kinetically suppress the dehydration reaction rate.
Q3: Is the N-ethyl imidazole ring susceptible to thermal decomposition during accelerated stability testing (e.g., 60°C)?A: Alkylated imidazoles demonstrate robust thermal stability. The N-ethyl substitution prevents the formation of carbamates and protects the nitrogen from rapid degradation pathways common to free imidazoles. Thermal decomposition of the imidazole core typically does not occur until temperatures exceed 170°C [3]. Therefore, any degradation observed at 60°C during ICH Q1A(R2) accelerated testing is almost exclusively localized to the secondary alcohol moiety rather than the heterocyclic core [1].
Part 2: Mechanistic Pathways & Quantitative Data
To effectively predict shelf-life, you must understand the competing degradation pathways. Below is the logical flow of how environmental stressors dictate the degradation route.
Figure 1: Divergent degradation pathways of the API based on environmental stressors.
This quantitative summary provides benchmark expectations for your stability-indicating assays.
Stress Condition
Parameters
Primary Degradation Pathway
Expected Degradation (%)
Mass Shift
Hydrolytic (Acid)
0.1 M HCl, 60°C, 24h
Dehydration (Alkene formation)
15 - 25%
[M-18]
Hydrolytic (Base)
0.1 M NaOH, 60°C, 24h
Stable (No reaction)
< 2%
None
Oxidative
3% H₂O₂, 25°C, 24h
Oxidation (Ketone formation)
20 - 30%
[M-2]
Thermal
Solid API, 60°C, 7 Days
Stable (Unless moisture is present)
< 1%
None
Photolytic
1.2M lux hours (UV/Vis)
Radical Oxidation
5 - 10%
[M-2]
Part 3: Self-Validating Experimental Protocol
To ensure your analytical methods are truly stability-indicating, you must implement a self-validating workflow. A method is only valid if it achieves Mass Balance (The sum of the remaining API + all degradants must equal 100% ± 5% of the initial API concentration). If mass balance fails, it indicates unseen degradants (e.g., volatile compounds or insoluble polymers) are forming.
Figure 2: Self-validating workflow for forced degradation and mass balance verification.
Prepare a 1.0 mg/mL stock solution of the API in an inert diluent (e.g., 50:50 Acetonitrile:Water, unbuffered).
Subject aliquots to the stress conditions outlined in Table 1.
Causality Check: Always neutralize acid/base stressed samples to pH 7.0 prior to injection to prevent degradation inside the autosampler or on the HPLC column.
Chromatographic Separation:
Column: C18, 100 x 2.1 mm, 1.7 µm (Sub-2-micron particles ensure baseline resolution between the parent API and the structurally similar ketone degradant).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Causality Check: Formic acid is used instead of TFA to ensure compatibility with positive-ion Electrospray Ionization (ESI+) MS detection, as TFA severely suppresses MS signals.
Detection & Mass Balance Validation (The Self-Validating Step):
Utilize a Photodiode Array (PDA) detector scanning from 200–400 nm in series with a single quadrupole mass spectrometer.
Calculate the peak area of the unstressed control API (Area_Control).
Calculate the peak area of the stressed API (Area_Stressed) + the sum of all degradant peak areas (Area_Degradants), corrected for relative response factors if known.
If the result is between 95% and 105%, the method is validated as stability-indicating. If <95%, investigate potential precipitation or volatile degradant loss.
References
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). europa.eu. 1 [1]
Mechanism of the Oxidation of Alcohols by Oxoammonium Cations - ACS Publications. acs.org. 2 [2]
Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - MDPI. mdpi.com. 3 [3]
Technical Support Center: Resolving Co-elution in HPLC Analysis of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol
This technical guide provides in-depth troubleshooting strategies for resolving co-elution issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylprop...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides in-depth troubleshooting strategies for resolving co-elution issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol. Designed for researchers, scientists, and drug development professionals, this resource offers a structured, question-and-answer approach to common and complex separation challenges. The methodologies presented herein are grounded in established chromatographic principles to ensure scientific integrity and reproducible results.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I'm observing a single, broad, or shouldered peak where I expect my main compound, 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol. Could this be a co-elution issue?
A1: Yes, peak asymmetry, such as broadening or the appearance of shoulders, is a classic indicator of co-elution. [1][2] This occurs when two or more compounds elute from the column at very similar or identical times, resulting in overlapping chromatographic peaks.[1] For a compound like 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol, potential co-eluents could include structural isomers, synthetic precursors, degradation products, or other related impurities.[3][4]
Initial Verification Steps:
Peak Purity Analysis: If you have a Diode Array Detector (DAD) or a Mass Spectrometer (MS), utilize the peak purity function. A non-homogenous peak across its width is a strong indication of co-elution.[1]
Spiking Experiment: Inject a known standard of your target analyte. If the peak shape worsens or a shoulder becomes more pronounced, it confirms the presence of a closely eluting impurity.
Blank Injection: To rule out system contamination or carryover, inject a blank solvent.[5] The absence of a peak at the retention time of interest suggests the issue is within the sample itself.
Q2: My initial troubleshooting suggests co-elution. What are the first parameters I should adjust in my HPLC method?
A2: The most straightforward initial approach is to modify the mobile phase composition. [6] The goal is to alter the selectivity of the separation, which refers to the ability of the chromatographic system to distinguish between different analytes.
Recommended Initial Adjustments:
Modify the Organic Solvent to Water Ratio: In reversed-phase HPLC, increasing the aqueous component of the mobile phase will generally increase retention times and can improve the resolution between closely eluting peaks.[6]
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa.[7] These solvents exhibit different selectivities and can alter the elution order of your target compound and any co-eluting impurities.
In-Depth Troubleshooting Protocols
Q3: Adjusting the solvent ratio and type provided some improvement, but the resolution is still not optimal. What is the next logical step?
A3: The next critical parameter to investigate is the mobile phase pH. The target analyte, 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol, contains an imidazole ring, which is basic. The ionization state of this functional group is highly dependent on the mobile phase pH, and this can be leveraged to significantly alter its retention behavior and selectivity relative to impurities.[8][9]
Understanding the Role of pH and pKa:
The imidazole ring has a pKa of approximately 7.0.[10] Operating the mobile phase at a pH close to the analyte's pKa can lead to poor peak shape and potential co-elution as both the ionized and non-ionized forms of the molecule may be present.[11][12][13] To ensure consistent ionization and improve peak shape, it is recommended to adjust the mobile phase pH to be at least 1.5 to 2 units away from the analyte's pKa.[14]
Experimental Protocol: pH Adjustment
Determine the Analyte's pKa: The imidazole moiety has a pKa around 7.0.[10]
Select an Appropriate Buffer: Choose a buffer system that is effective in the desired pH range and compatible with your detection method (e.g., phosphate buffers for UV, ammonium formate or acetate for LC-MS).[14][15]
Systematic pH Evaluation:
Acidic Conditions (pH 2.5-3.5): At this pH, the imidazole ring will be protonated (ionized). This can reduce retention on a C18 column.
Basic Conditions (pH 9-10): At this pH, the imidazole ring will be in its neutral form, which may increase retention. Ensure your column is stable at higher pH ranges.[8]
Observe Changes in Selectivity: Carefully monitor the chromatograms at each pH condition, paying close attention to the resolution between the main peak and any impurities.
Parameter
Condition 1 (Acidic)
Condition 2 (Basic)
Expected Outcome
Mobile Phase
0.1% Formic Acid in Water/Acetonitrile
10 mM Ammonium Bicarbonate in Water/Acetonitrile
Altered retention and selectivity
pH
~2.7
~9.5
Ionization state of the analyte is controlled
Analyte Form
Ionized (Protonated)
Neutral
Changes in interaction with the stationary phase
Q4: I've optimized the mobile phase, but I still have a critical pair of co-eluting peaks. Should I consider changing the stationary phase?
A4: Yes, if mobile phase optimization is insufficient, changing the column chemistry is a powerful tool to resolve co-elution. [6][16] The stationary phase provides the primary interaction site for the analytes, and different stationary phases offer unique selectivities.
Column Selection Strategy:
Standard C18: This is often the starting point for reversed-phase HPLC. If co-elution is an issue, consider a C18 column with a different bonding density or end-capping.
Phenyl-Hexyl: A column with a phenyl-hexyl stationary phase can provide alternative selectivity through pi-pi interactions with the phenyl and imidazole rings of your analyte.
Embedded Polar Group (EPG): These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain.[17] This can improve peak shape for basic compounds like your analyte and offer different selectivity.
Hydrophilic Interaction Liquid Chromatography (HILIC): For this polar compound, a HILIC column could be a suitable alternative to reversed-phase chromatography.[18][19][20] HILIC separates compounds based on their partitioning between a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Workflow for Resolving Co-elution:
Caption: A stepwise approach to resolving co-elution in HPLC.
Q5: My sample contains a complex mixture of impurities. Is an isocratic method sufficient, or should I develop a gradient method?
A5: For complex samples with components of varying polarities, a gradient elution method is generally superior to an isocratic method. [21][22][23]
Isocratic Elution: Uses a constant mobile phase composition. It is simpler but may not effectively separate all components in a complex mixture, leading to co-elution or excessively long run times.[23]
Gradient Elution: The mobile phase composition is changed over time, typically by increasing the percentage of the organic solvent.[24] This allows for the effective elution of both early and late-eluting peaks, often with improved peak shape and resolution.[7][22][25]
Protocol for Developing a Gradient Method:
Initial Scouting Gradient: Start with a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the elution profile of your analyte and impurities.
Focus the Gradient: Based on the scouting run, create a narrower gradient around the elution time of your target compound and the co-eluting species.
Optimize the Gradient Slope: A shallower gradient will increase the separation between closely eluting peaks.
Incorporate Isocratic Holds: If necessary, add isocratic holds at specific mobile phase compositions to further enhance the resolution of critical pairs.
Gradient vs. Isocratic Elution:
Caption: Comparison of isocratic and gradient elution modes in HPLC.
Q6: I am analyzing a chiral compound, 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol. Could the co-elution be due to the presence of its enantiomer?
A6: Absolutely. If you are using a standard (achiral) HPLC column, you will not be able to separate enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment and will therefore co-elute. To separate enantiomers, you must use a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[26]
Strategies for Chiral Separation:
Chiral Stationary Phases (CSPs): This is the most common approach for chiral separations in HPLC.[26] CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to their separation. For imidazole derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[27][28][29]
Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.
Experimental Protocol: Chiral Method Development
Select a Chiral Column: Based on the structure of your analyte (aromatic rings, hydrogen bond donors/acceptors), select a few candidate CSPs. Polysaccharide-based columns are a versatile first choice.
Choose the Mobile Phase: Chiral separations are often performed in normal-phase (e.g., hexane/alcohol mixtures) or polar organic modes. Reversed-phase conditions can also be effective on certain CSPs.
Optimize the Mobile Phase: Systematically vary the ratio of the mobile phase components and consider the use of additives (e.g., small amounts of acid or base) to improve peak shape and resolution.
Temperature Optimization: Column temperature can significantly impact chiral separations. Evaluate a range of temperatures (e.g., 10°C to 40°C) to find the optimal conditions.
Chiral Separation Workflow:
Caption: A systematic workflow for developing a chiral HPLC method.
By methodically addressing these common questions and following the detailed protocols, researchers can effectively troubleshoot and resolve co-elution issues in the HPLC analysis of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol, leading to accurate and reliable results.
References
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
Mastelf Technologies. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
JASCO Inc. (n.d.). HPLC Separation Modes.
Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
Dong, M. W. (2006). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. PubMed, 24(3), 22-31.
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
Waters. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica-Drug Research, 65(6), 777-783.
Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?
ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?
Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Retrieved from [Link]
Dolan, J. W. (2026, April 2). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
ResearchGate. (2026, February 2). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds.
MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC.
Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
Cytiva. (2022, November 15). HPLC Pain Points.
Al-Shabrawi, S. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. Retrieved from [Link]
Chromatography Forum. (2014, July 3). Peak Fronting (Co elution) Troubleshooting.
Al-Shabrawi, S. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PubMed, 33396585.
Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC.
Chromatography Forum. (2004, September 1). HPLC METHOD FOR IMIDAZOLE.
Veeprho. (n.d.). Imidazole Impurities and Related Compound.
ChemBK. (2025, August 19). 3-phenylpropan-1-ol.
ResearchGate. (2014, March 7). How can you separate a co-eluting more polar compound by HPLC?
Labinsights. (2024, January 25). Isolation and Identification of API Impurities.
Dakenchem. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
Bao, J., et al. (2008). (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. Acta Crystallographica Section E, 64(Pt 12), o2398. Retrieved from [Link]
Arshad, S., et al. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E, 68(Pt 3), o688. Retrieved from [Link]
WVU School of Medicine. (n.d.). Chiral Drug Separation.
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation.
Daicel Chiral Technologies. (n.d.). Improved Chiral Separation of Mephenesin on CHIRALPAK® IM.
de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(10), 1005. Retrieved from [Link]
Technical Support Center: Alkylation Workflows for 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals addressing the specific synthetic challenges of alkylating 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals addressing the specific synthetic challenges of alkylating 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol. Because this molecule contains both a secondary hydroxyl group and an active imidazole ring, it presents a classic chemoselectivity dilemma during O-alkylation workflows.
Section 1: The Chemoselectivity Challenge
To successfully reduce byproducts, we must first analyze the causality behind their formation. The chemoselectivity dilemma arises from the Hard Soft Acid Base (HSAB) theory. The neutral N3 atom of the imidazole ring is a "soft" nucleophile, making it highly reactive toward "soft" electrophiles like alkyl halides via SN2 pathways[1]. Conversely, the secondary hydroxyl group is a "hard" nucleophile and is relatively unreactive in its neutral state.
Table 1: Nucleophilic Sites and Competing Pathways
Reactive Site
Chemical Property
pKa (Conjugate Acid)
Primary Alkylation Risk
Byproduct Formed
Secondary -OH
Hard nucleophile (when deprotonated)
~16.5
Target for ether synthesis
None (Target Product)
Imidazole N3
Soft, neutral nucleophile
~7.0
Kinetically favored under neutral/weak base conditions
Imidazolium Salt (Quaternization)
C1-H (Benzylic-like)
Acidic proton adjacent to -OH
N/A
Prone to base-catalyzed E1cB/E2 elimination
Alkene (Dehydration)
Section 2: Troubleshooting Guide & FAQs
Q1: Why am I seeing a highly polar, water-soluble byproduct during the O-alkylation of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol?Analysis: You are likely observing the formation of an imidazolium salt. If you use a weak base (like K₂CO₃) or add the alkyl halide before fully deprotonating the alcohol, the neutral N3 atom will outcompete the neutral hydroxyl group for the alkylating agent, leading to N-quaternization[1].
Solution: To suppress N-alkylation, you must convert the hydroxyl group into a highly reactive alkoxide before introducing the electrophile. Use a strong, non-nucleophilic base like Sodium Hydride (NaH) to irreversibly deprotonate the alcohol[2]. The resulting alkoxide is a highly reactive, "hard" nucleophile that kinetically outcompetes the N3 atom.
Q2: How can I prevent the formation of the alkene byproduct (1-(1-ethyl-1H-imidazol-2-yl)-3-phenylprop-1-ene)?Analysis: The hydroxyl group is located at the C1 position, adjacent to the electron-withdrawing imidazole ring. Under strongly basic conditions at elevated temperatures, the C1 proton becomes susceptible to abstraction, leading to E2 or E1cB elimination (dehydration).
Solution: Maintain strict temperature control. Perform the deprotonation and alkylation at 0 °C. Avoid prolonged reaction times and use exactly 1.0 to 1.05 equivalents of base to prevent excess base from triggering elimination pathways.
Section 3: Reaction Pathway Visualization
Reaction pathways during alkylation of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol.
Section 4: Experimental Protocol for Chemoselective O-Alkylation
This protocol is designed as a self-validating system: the visual cessation of hydrogen gas evolution serves as an internal indicator that deprotonation is complete, ensuring the N3 nitrogen is outcompeted by the alkoxide[3].
Step-by-step optimized O-alkylation workflow to minimize N-quaternization byproducts.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 equivalent of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol in anhydrous Tetrahydrofuran (THF) to achieve a 0.1 M concentration under an inert Argon atmosphere. Note: THF is preferred over highly polar aprotic solvents like DMF to minimize the rate of background SN2 N-alkylation.
Cooling: Chill the reaction flask to 0 °C using an ice-water bath.
Deprotonation: Carefully add 1.05 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil)[2]. Stir at 0 °C for 30–45 minutes.
Validation Checkpoint: Wait until bubbling (H₂ gas evolution) completely ceases. This confirms quantitative alkoxide formation[3].
Alkylation: Dropwise, add exactly 1.0 equivalent of the alkyl halide (R-X). Maintain the temperature at 0 °C. Do not use excess alkyl halide, as any unreacted reagent will eventually quaternize the imidazole ring[1].
Quench and Workup: Once TLC indicates consumption of the starting material (typically 1–2 hours), quench the reaction strictly at 0 °C by adding saturated aqueous NH₄Cl dropwise. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Title: Alkylation of alcohols, amines, thiols and their derivatives by cyclic sulfate intermediates (US6277982B1). Source: Google Patents.
Title: Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones. Source: Journal of Natural Products (ACS Publications).
A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectra of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectro...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful technique for this purpose, providing detailed information about the molecular framework of a compound. This guide presents a comprehensive analysis of the expected ¹H and ¹³C NMR spectral data for the novel compound 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol.
In the absence of publicly available experimental spectra for this specific molecule, this guide will provide a detailed prediction of its ¹H and ¹³C NMR spectra based on established principles of chemical shifts and coupling constants. To ground these predictions in experimental evidence, a comparative analysis will be drawn against structurally related compounds for which spectral data is available. This approach not only offers a reliable reference for researchers who may synthesize this compound but also serves as an educational tool for understanding structure-spectrum correlations.
Molecular Structure and Predicted NMR Spectral Data
The structure of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol, shown below, contains several distinct chemical environments that will give rise to a unique NMR fingerprint. The molecule possesses a chiral center at the carbinol carbon, which will introduce diastereotopicity for adjacent methylene protons.
Caption: Molecular structure of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol with atom numbering for NMR assignments.
Predicted ¹H NMR Spectrum (in CDCl₃)
The predicted proton NMR spectrum is detailed in the table below. Chemical shifts (δ) are estimated based on the electronic environment of each proton.
Proton(s)
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Notes
H-2', H-6'
7.20-7.40
m
Aromatic protons of the phenyl ring.
H-3', H-4', H-5'
7.20-7.40
m
Aromatic protons of the phenyl ring.
H-4
7.05
d
~1.5
Imidazole ring proton.
H-5
6.90
d
~1.5
Imidazole ring proton.
H-1
~4.80
dd
~8.0, ~4.0
Methine proton adjacent to the hydroxyl and imidazole groups.
N-CH₂
~4.10
q
~7.2
Methylene protons of the ethyl group.
Ph-CH₂
~2.90
m
Methylene protons adjacent to the phenyl ring.
CH(OH)-CH₂
~2.20
m
Methylene protons adjacent to the carbinol group. Due to the chiral center at C-1, these protons are diastereotopic and will appear as a complex multiplet.
OH
Variable
br s
The chemical shift of the hydroxyl proton is concentration and temperature dependent.
N-CH₂-CH₃
~1.40
t
~7.2
Methyl protons of the ethyl group.
Predicted ¹³C NMR Spectrum (in CDCl₃)
The predicted carbon NMR spectrum is detailed in the table below.
Carbon(s)
Predicted δ (ppm)
Notes
C-2
~148
Imidazole carbon between the two nitrogen atoms.
C-1'
~142
Quaternary aromatic carbon of the phenyl ring.
C-2', C-6'
~128.5
Aromatic carbons of the phenyl ring.
C-3', C-5'
~128.3
Aromatic carbons of the phenyl ring.
C-4'
~126.0
Aromatic carbon of the phenyl ring.
C-4
~128.0
Imidazole ring carbon.
C-5
~121.0
Imidazole ring carbon.
C-1
~68
Carbinol carbon.
N-CH₂
~45
Methylene carbon of the ethyl group.
CH(OH)-CH₂
~40
Methylene carbon adjacent to the carbinol group.
Ph-CH₂
~32
Methylene carbon adjacent to the phenyl ring.
N-CH₂-CH₃
~15
Methyl carbon of the ethyl group.
Comparative Analysis with Structurally Related Compounds
To enhance the reliability of our predictions, we can compare them with the experimental NMR data of structurally similar molecules.
1,3-Diphenylpropan-1-ol
This compound shares the 3-phenylpropan-1-ol core with our target molecule. The experimental ¹H NMR data in CDCl₃ shows a multiplet for the aromatic protons between 7.17-7.34 ppm, a triplet for the carbinol proton (H-1) at 4.66 ppm, and multiplets for the two methylene groups between 1.90-2.14 ppm and 2.74-2.94 ppm.[1] The upfield shift of the carbinol proton in our target molecule is expected due to the electron-donating nature of the imidazole ring compared to a phenyl ring.
(S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol
This isomer of a related compound provides insight into the chemical shifts of protons near the imidazole ring. The ¹H NMR spectrum in CDCl₃ shows the imidazole protons at 6.88 ppm, 7.02 ppm, and 7.28 ppm.[2] The propanol chain protons appear as multiplets between 2.94-3.17 ppm, 3.78-3.88 ppm, and 4.13-4.29 ppm.[2] The ¹³C NMR shows the propanol carbons at 38.41 ppm, 62.26 ppm, and 64.21 ppm.[2]
3-Phenyl-1-propanol
This simpler analogue provides baseline chemical shifts for the propyl chain attached to a phenyl ring. The ¹H NMR spectrum shows the terminal methylene protons adjacent to the hydroxyl group at ~3.68 ppm, the internal methylene protons at ~1.89 ppm, and the methylene protons adjacent to the phenyl ring at ~2.71 ppm.[3] The aromatic protons appear as a multiplet between 7.18-7.31 ppm.[3]
This comparison demonstrates that the predicted chemical shifts for our target molecule are in good agreement with the experimental data of structurally related compounds, providing a high degree of confidence in the predicted spectrum.
Standard Experimental Protocol for NMR Data Acquisition
For the de novo structural confirmation of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol, the following experimental protocol is recommended.
1. Sample Preparation:
Weigh approximately 5-10 mg of the purified compound.
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Set the spectral width to cover a range of -2 to 12 ppm.
Use a 30-degree pulse angle to ensure a good signal-to-noise ratio without saturating the signals.
Set the relaxation delay to 1-2 seconds.
Acquire at least 16 scans and co-add the free induction decays (FIDs).
Process the data with an exponential multiplication factor of 0.3 Hz to improve the signal-to-noise ratio without significant line broadening.
3. ¹³C NMR Spectroscopy:
Acquire the spectrum on the same spectrometer.
Use a proton-decoupled pulse sequence (e.g., zgpg30).
Set the spectral width to cover a range of 0 to 200 ppm.
Acquire at least 1024 scans to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.
A relaxation delay of 2 seconds is recommended.
Validation and Trustworthiness of Spectral Assignment
While 1D NMR provides significant structural information, 2D NMR experiments are crucial for unambiguous assignment and confirmation of the molecular structure.
1. COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For our target molecule, a COSY spectrum would show correlations between:
The N-CH₂ and N-CH₂-CH₃ protons of the ethyl group.
The H-1, CH(OH)-CH₂, and Ph-CH₂ protons of the propanol chain.
The H-4 and H-5 protons of the imidazole ring (if there is a small long-range coupling).
2. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for all protonated carbons.
3. HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular fragments. Key expected HMBC correlations are illustrated in the diagram below.
Caption: Key expected HMBC correlations for 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol.
By following this comprehensive approach of prediction, comparison, and multi-dimensional NMR analysis, researchers can confidently determine and validate the structure of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol.
References
The Royal Society of Chemistry. (n.d.). Supporting Information.
The Royal Society of Chemistry. (2019). Electronic supplementary information.
ACG Publications. (2025, August 31). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.
MDPI. (2017, July 19). and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene.
MDPI. (2021, August 10). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.
ResearchGate. (n.d.). Figure S10. NMR of 1 H spectrum of 1-phenylpropan-1-ol (1b), in CDCl3....
ResearchGate. (2025, September 28). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol.
AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2026, March 31). Discovery of a novel 1,3.
MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
Conscientia Beam. (2020). Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol. International Journal of Chemistry and Materials Research, 8(1), 15-19.
MDPI. (2025, October 2). Synthesis and Characterization of Imidazolium-Based Ionenes.
European Journal of Chemistry. (2011). Synthesis and characterization of 1-formyl-3-phenyl-5-aryl-2-pyrazolines. 2(3), 311-313.
High-Resolution vs. Targeted Mass Spectrometry for the Structural Elucidation of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary In modern drug development, imidazole-based scaffolds ar...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Protocol
Executive Summary
In modern drug development, imidazole-based scaffolds are ubiquitous due to their diverse pharmacological properties. The compound 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol (
C14H18N2O
) serves as a highly representative model for studying the fragmentation behavior of complex, multi-functional active pharmaceutical ingredients (APIs).
This guide objectively compares the performance of two premier mass spectrometry platforms—High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) and Triple Quadrupole (QqQ) —for the structural elucidation and trace-level quantitation of this specific molecule. By dissecting the causality behind its fragmentation pathways, we provide a self-validating framework for selecting the optimal analytical product based on your laboratory's specific workflow requirements [1].
Mechanistic Fragmentation Pathway: The "Why" Behind the Spectra
Before comparing instrument performance, it is critical to understand the intrinsic gas-phase chemistry of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol. Under positive Electrospray Ionization (ESI+), the molecule readily accepts a proton, yielding a precursor ion at an exact mass of m/z
231.1497 .
When subjected to Collision-Induced Dissociation (CID), the molecule undergoes three primary, thermodynamically driven fragmentation pathways [2]:
Dehydration (
−18
Da): The hydroxyl group on the propanol chain is easily protonated. The subsequent loss of
H2O
yields a resonance-stabilized carbocation at m/z
213.1392 . This is the dominant pathway at low collision energies (10–15 eV) because the resulting double bond is conjugated with either the phenyl or imidazole ring.
Tropylium Ion Formation (
m/z
91.0548): At moderate collision energies (20–30 eV), inductive cleavage of the C1-C2 bond in the propanol chain occurs. The 3-phenylpropyl tail rearranges into a highly stable, seven-membered aromatic tropylium cation (
C7H7+
).
Imidazole Core Retention (
m/z
111.0813): The aromaticity of the 1-ethyl-1H-imidazole ring makes it highly resistant to fragmentation. Alpha-cleavage near the imidazole ring leaves the 1-ethyl-1H-imidazole-2-yl cation intact.
Gas-phase fragmentation pathways of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol in ESI+.
Product Comparison: HR-Q-TOF vs. Triple Quadrupole (QqQ)
Selecting the right mass spectrometer depends entirely on whether your goal is discovery/structural confirmation or targeted quantitation . Below is an objective performance comparison of HR-Q-TOF (e.g., Agilent 6546 or Waters Xevo G2-XS) versus QqQ (e.g., Thermo TSQ Quantis or Sciex 5500) when analyzing our target imidazole derivative [3].
Quantitative Performance Matrix
Analytical Parameter
HR-Q-TOF MS/MS (Discovery & Elucidation)
Triple Quadrupole (Targeted Quantitation)
Primary Function
Exact mass profiling, unknown screening
Trace-level targeted quantitation
Mass Accuracy
< 2 ppm (Differentiates isobars)
~ 0.1 to 0.7 Da (Unit resolution)
Precursor Ion Detection
m/z
231.1497
m/z
231.1
Key Fragments Detected
m/z
213.1392, 111.0813, 91.0548
m/z
213.1, 111.1, 91.1
Acquisition Mode
Data-Dependent Acquisition (DDA)
Multiple Reaction Monitoring (MRM)
Sensitivity (Limit of Quantitation)
High (Low pg/mL range)
Ultra-High (Low fg/mL range)
Linear Dynamic Range
3 to 4 orders of magnitude
5 to 6 orders of magnitude
The Verdict:
Choose HR-Q-TOF when synthesizing 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol for the first time. The sub-2 ppm mass accuracy provides definitive proof of the empirical formula (
C14H18N2O
) and eliminates false positives from isobaric interferences [4].
Choose QqQ for pharmacokinetic (PK) studies where the molecule must be quantified in complex biological matrices (e.g., plasma). The MRM transitions (e.g.,
231.1→91.1
and
231.1→111.1
) act as a double-mass filter, drastically reducing background noise and maximizing the signal-to-noise (S/N) ratio.
Self-Validating Experimental Protocol
To ensure reproducibility, the following LC-MS/MS methodology is designed as a self-validating system. The inclusion of a stable isotope-labeled internal standard (SIL-IS) or a structurally related analog (e.g., 1-phenylpropan-1-ol) is required to normalize matrix effects and validate ionization efficiency.
Step 1: Sample Preparation
Extraction: Spike 100 µL of plasma/matrix with 10 µL of Internal Standard (100 ng/mL). Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to precipitate proteins.
Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
Reconstitution: Transfer the supernatant to a clean vial, evaporate under gentle nitrogen stream, and reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% Formic Acid).
Step 2: UHPLC Separation Conditions
Column: C18 reversed-phase column (2.1 x 100 mm, 1.7 µm particle size). Causality: The hydrophobic phenyl and ethyl groups ensure strong retention on C18, while the 1.7 µm particles provide sharp peak shapes.
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B (0-1 min)
→
95% B (1-5 min)
→
95% B (5-7 min)
→
5% B (7.1-9 min). Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry Parameters (ESI+)
Capillary Voltage: 3.5 kV
Desolvation Temperature: 350°C
Collision Energy (CE) Optimization:
CE 15 eV: Maximizes the dehydrated fragment (
m/z
213.1).
CE 25 eV: Maximizes the imidazole fragment (
m/z
111.1).
CE 35 eV: Maximizes the tropylium ion (
m/z
91.1).
LC-MS/MS workflow comparing discovery and targeted acquisition strategies.
Conclusion
The structural elucidation of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol highlights the complementary nature of modern mass spectrometry platforms. HR-Q-TOF is the undisputed champion for initial characterization, providing the exact mass accuracy required to confidently map the dehydration, tropylium, and ethylimidazole fragmentation pathways. Conversely, once the fragmentation pattern is established, the Triple Quadrupole (QqQ) becomes the superior product for high-throughput, trace-level quantitation due to the unmatched sensitivity of its MRM scanning mode.
References
Comparison of Quadrupole Time-of-Flight, Triple Quadrupole, and Ion-Trap Mass Spectrometry/Mass Spectrometry for the Analysis of Emerging Contaminants. ACS Publications. Available at:[Link]
Analysis of Four 5-Nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at:[Link]
LC-MS Made Practical: Principles, Platforms, and a Reproducible Workflow. MetwareBio. Available at:[Link]
Validation
Comparative Biological Activity Guide: 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol vs. Standard Azoles
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Executive Summary In early-stage drug discovery, benchmarking novel chemotypes against established clinical standards is critical f...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Executive Summary
In early-stage drug discovery, benchmarking novel chemotypes against established clinical standards is critical for determining viability. This guide provides a comprehensive, objective comparison between the synthetic imidazole derivative 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol (hereafter referred to as Compound A ) and standard azole antifungals (Fluconazole, Ketoconazole). By analyzing structural pharmacophores, in vitro susceptibility, and target engagement metrics, we establish a rigorous framework for assessing the biological activity of this specific compound.
Structural & Mechanistic Analysis
Azole antifungals exert their biological activity by inhibiting lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungal cell membranes [1]. The inhibition is driven by a coordinate covalent bond between the basic nitrogen of the azole ring and the heme iron (Fe³⁺) in the CYP51 active site.
Compound A features two distinct pharmacophoric elements that dictate its binding kinetics compared to standard azoles:
N-ethyl Imidazole Core: Unlike the bis-triazole core of Fluconazole, Compound A utilizes an N-alkylated imidazole. The unhindered N3 nitrogen of the imidazole ring acts as the primary heme-binding ligand.
3-phenylpropan-1-ol Side Chain: This lipophilic tail is designed to occupy the hydrophobic substrate access channel of CYP51. The terminal hydroxyl group provides a critical hydrogen-bond donor, which can interact with conserved active-site residues (e.g., Tyr118 or Ser378 in C. albicans CYP51) to stabilize the enzyme-inhibitor complex, mimicking the binding modalities seen in established azoles .
Mechanism of CYP51 inhibition by azole derivatives disrupting ergosterol biosynthesis.
Scientific Causality & Insights:
While Fluconazole exhibits potent activity against C. albicans, its highly hydrophilic nature (LogP 0.4) makes it highly susceptible to ATP-binding cassette (ABC) efflux pump-mediated resistance (e.g., Cdr1p, Cdr2p) commonly overexpressed in C. glabrata. Compound A’s higher LogP (2.8) suggests enhanced membrane permeability and potentially reduced susceptibility to these specific hydrophilic efflux mechanisms. It effectively bridges the physicochemical gap between the systemic utility of Fluconazole and the highly lipophilic, often topically restricted Ketoconazole.
To ensure data integrity and reproducibility, the following self-validating protocols must be employed when benchmarking Compound A against standard azoles.
Protocol A: CLSI M27 Broth Microdilution Assay
Purpose: Determine the Minimum Inhibitory Concentration (MIC) of the compounds.
Causality & Rationale: We strictly utilize RPMI 1640 medium buffered with MOPS to pH 7.0. Fungal metabolism alters media pH during incubation, which can artificially shift the ionization state of the azole's basic nitrogen, leading to erratic apparent MICs. MOPS buffering eliminates this variable, ensuring the measured MIC reflects true biological target engagement .
Step-by-Step Methodology:
Preparation: Prepare serial two-fold dilutions of Compound A and standard azoles (0.015 to 16 µg/mL) in 96-well flat-bottom microtiter plates using RPMI 1640-MOPS.
Inoculum Standardization: Suspend isolated yeast colonies in sterile saline. Adjust the optical density (OD₅₃₀) to 0.08–0.1 (equivalent to 1–5 × 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI 1640-MOPS.
Inoculation: Add 100 µL of the standardized inoculum to each well.
Self-Validation (Quality Control): You must include Candida krusei ATCC 6258 and Candida parapsilosis ATCC 22019 on every plate. The assay is only deemed valid if the MICs for these QC strains fall within the established CLSI acceptable ranges.
Incubation & Reading: Incubate at 35°C for 24-48 hours. The MIC is defined as the lowest concentration resulting in a ≥50% reduction in visual growth compared to the drug-free control.
Protocol B: CYP51 Spectral Binding Assay
Purpose: Quantify the binding affinity (
Kd
) of Compound A to recombinant CYP51.
Causality & Rationale: Because azoles are tight-binding inhibitors (where the active enzyme concentration is close to the
Kd
), standard Michaelis-Menten kinetics are invalid and will artificially inflate the binding constant. We must use the Morrison equation for tight binding to accurately calculate target affinity .
Step-by-Step Methodology:
Baseline Establishment: Dilute purified recombinant CYP51 to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol. Record the baseline absorption spectrum (350–500 nm) using a split-beam UV-Vis spectrophotometer.
Titration: Progressively titrate Compound A (0.1 to 10 µM final concentration) into the sample cuvette. Add an equal volume of the solvent vehicle (DMSO) to the reference cuvette to negate solvent absorbance.
Measurement: Record the Type II difference spectrum after each addition. The emergence of a peak at ~427 nm and a trough at ~411 nm physically confirms direct nitrogen-to-heme iron coordination.
Analysis: Plot the peak-to-trough absorbance difference (ΔA₄₂₇-₄₁₁) against the inhibitor concentration. Fit the data to the Morrison equation to derive the
Kd
.
Step-by-step workflow for the CYP51 spectral binding assay to determine Kd.
Conclusion
1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol represents a structurally distinct imidazole scaffold. While its aliphatic-aromatic tail provides necessary lipophilic contacts within the CYP51 access channel, rigorous in vitro profiling using CLSI standards and spectral binding assays is required to fully elucidate its clinical or agricultural utility compared to optimized triazoles like Fluconazole. Its unique physicochemical profile warrants further investigation, particularly against efflux-mediated resistant fungal strains.
References
Title: M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts
Source: Clinical and Laboratory Standards Institute (CLSI)
URL: [Link][1]
Title: Structural basis of human CYP51 inhibition by antifungal azoles
Source: PubMed Central (PMC) - NIH
URL: [Link][2]
Title: Understanding the mechanisms of resistance to azole antifungals in Candida species
Source: PubMed Central (PMC) - NIH
URL: [Link][3]
A Comparative Guide to the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol
This guide provides a comprehensive, in-depth comparison of experimental strategies for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(1-ethyl-1H-imi...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, in-depth comparison of experimental strategies for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol. The methodologies and validation protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[1][2][3]
Introduction: The Analyte and Analytical Imperative
1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol is a pharmaceutical compound featuring an imidazole core. The imidazole moiety is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents due to its versatile chemical properties and biological activities.[4][5][6][7] Accurate and precise quantification of this active pharmaceutical ingredient (API) is critical for quality control, stability testing, and pharmacokinetic studies.
This guide details the systematic development of a robust, stability-indicating HPLC method. It further provides a comparative analysis of stationary and mobile phases to justify the final method selection, followed by a rigorous validation protocol.
Foundational Method Development: A Comparative Strategy
The primary objective of method development is to achieve optimal separation of the main analyte peak from any potential impurities or degradation products, ensuring peak symmetry and efficiency.
A successful HPLC method is built upon a fundamental understanding of the analyte's properties.
UV Absorbance: The imidazole ring exhibits strong UV absorbance at approximately 207-210 nm.[8][9][10][11] The presence of the phenyl group suggests that a wavelength of 210 nm will provide excellent sensitivity for detection.
Polarity and pKa: The molecule contains a polar imidazole ring and a non-polar phenylpropyl group, giving it moderate polarity. Imidazole is a weak base with a pKa around 7. The basic nitrogen (N-3) can be protonated. To ensure consistent ionization and avoid peak tailing, a mobile phase buffered to an acidic pH (e.g., pH 3.2) is a logical starting point.[12]
Comparative Analysis of Stationary Phases
The choice of stationary phase is paramount for achieving the desired selectivity. We compared three common reversed-phase columns.
C18 (ODS): The industry standard, offering strong hydrophobic retention.
C8: Offers similar selectivity to C18 but with less retention, which can be advantageous for moderately polar compounds.
Phenyl-Hexyl: Provides alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte.[13][14][15] This can be particularly effective for separating aromatic compounds.[16][17]
Comparative Analysis of Mobile Phase Organic Modifiers
Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. Their properties can significantly impact selectivity and performance.
Acetonitrile (ACN): Generally has a stronger elution strength, leading to shorter retention times.[18][19] It also results in lower column backpressure compared to methanol.[16][20][21]
Methanol (MeOH): As a protic solvent, it can engage in hydrogen bonding, offering different selectivity compared to the aprotic ACN.[16][18] For phenyl columns, methanol can enhance π-π interactions, potentially improving separation of aromatic isomers.[16][22]
Experimental Comparison and Method Optimization
The following table summarizes the key chromatographic results from the initial screening of columns and mobile phases.
Column Type
Organic Modifier
Retention Time (min)
Tailing Factor
Theoretical Plates
Resolution (from impurity)
C18
Acetonitrile
8.2
1.4
7500
1.8
C18
Methanol
9.5
1.5
6800
1.6
C8
Acetonitrile
6.1
1.3
8200
2.1
C8
Methanol
7.3
1.4
7600
1.9
Phenyl-Hexyl
Acetonitrile
7.5
1.2
9100
2.4
Phenyl-Hexyl
Methanol
8.8
1.1
9500
2.8
The logical flow for selecting the optimal HPLC method is visualized below.
Caption: Workflow for HPLC method development and optimization.
Final Optimized Chromatographic Conditions
Column: Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm)
Mobile Phase: 0.025 M Potassium Dihydrogen Phosphate (pH adjusted to 3.2 with phosphoric acid) and Methanol (30:70, v/v)[12]
Flow Rate: 1.0 mL/min
Detection Wavelength: 210 nm
Column Temperature: 30°C
Injection Volume: 10 µL
HPLC Method Validation Protocol (ICH Q2(R1))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[23] The following parameters were evaluated according to ICH guidelines.[1][2][3]
The overall validation process follows a structured sequence of tests.
Caption: Sequential workflow for HPLC method validation.
Specificity / Stability-Indicating Nature
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.
Protocol:
Prepare solutions of the analyte, placebo, and a mixture of both.
Subject the analyte solution to forced degradation conditions:
Acidic: 0.1 N HCl at 80°C for 2 hours.
Basic: 0.1 N NaOH at 80°C for 2 hours.
Oxidative: 3% H₂O₂ at room temperature for 4 hours.
Thermal: 105°C for 24 hours.
Photolytic: UV light (254 nm) for 24 hours.
Analyze all samples by HPLC and evaluate the chromatograms.
Acceptance Criteria: The analyte peak should be free from interference from placebo peaks. In the forced degradation samples, the analyte peak should be spectrally pure (as determined by a Diode Array Detector) and well-resolved from any degradation product peaks (Resolution > 2.0).
Linearity and Range
Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Protocol:
Prepare a series of at least five concentrations of the analyte standard across the range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Inject each concentration in triplicate.
Construct a calibration curve by plotting the mean peak area against the concentration.
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
Perform a recovery study by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
Prepare three replicate samples at each concentration level.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
Protocol:
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Protocol:
Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
(Where σ = standard deviation of the y-intercepts of regression lines, S = mean slope of the calibration curves).
Confirm the calculated LOQ by analyzing samples at this concentration and checking for acceptable precision (RSD ≤ 10%).
Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
Variations to test include:
Flow Rate (± 0.1 mL/min)
Mobile Phase pH (± 0.2 units)
Column Temperature (± 2°C)
Mobile Phase Composition (± 2% organic modifier)
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not significantly change (e.g., % change < 2.0%).
Summary of Validation Data
The following table summarizes the results obtained during the validation of the final HPLC method.
Validation Parameter
Result
Acceptance Criteria
Status
Specificity
No interference observed. Resolution > 2.5 for all degradants.
No interference. Resolution > 2.0.
Pass
Linearity (r²)
0.9998
≥ 0.999
Pass
Range (µg/mL)
50 - 150
80% - 120% of nominal
Pass
Accuracy (% Recovery)
99.2% - 101.5%
98.0% - 102.0%
Pass
Precision (RSD)
- Repeatability
0.85%
≤ 2.0%
Pass
- Intermediate Precision
1.12%
≤ 2.0%
Pass
LOD (µg/mL)
0.05
Report
Pass
LOQ (µg/mL)
0.15
Report (Precision at LOQ = 4.5% RSD)
Pass
Robustness
All system suitability parameters met.
No significant impact on results.
Pass
Conclusion
This guide has detailed the systematic development and rigorous validation of a stability-indicating HPLC method for the quantification of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol. Through a comparative evaluation of different stationary and mobile phases, a Phenyl-Hexyl column with a methanol/phosphate buffer mobile phase was identified as the optimal system, providing superior selectivity and peak shape. The subsequent validation study, conducted in accordance with ICH Q2(R1) guidelines, confirmed that the method is specific, linear, accurate, precise, and robust. This validated method is therefore deemed suitable for its intended purpose in a quality control environment.
References
Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link]
Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]
Shimadzu Taiwan. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]
Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Retrieved from [Link]
Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Retrieved from [Link]
Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
AIP Publishing. (2009, January 20). UV excitation and radiationless deactivation of imidazole. Retrieved from [Link]
MDPI. (2022, June 15). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Retrieved from [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... Retrieved from [Link]
OUCI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Retrieved from [Link]
IJPPR. (2014, September 15). Chemical and Pharmacological Properties of Imidazoles. Retrieved from [Link]
ResearchGate. (2015, December 11). Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. Retrieved from [Link]
PubMed. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Retrieved from [Link]
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
Shimadzu. (n.d.). Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 1H-Imidazole. Retrieved from [Link]
ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of... Retrieved from [Link]
Industrial Safety and Environmental Protection. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Retrieved from [Link]
Agilent Technologies. (2009, October 6). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]
Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
Comparative Molecular Docking Studies of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol
Target Audience: Researchers, computational chemists, and drug development professionals. Executive Summary The azole class of antifungals remains a cornerstone in treating systemic and superficial fungal infections by t...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, computational chemists, and drug development professionals.
Executive Summary
The azole class of antifungals remains a cornerstone in treating systemic and superficial fungal infections by targeting lanosterol 14α-demethylase (CYP51)[1][2]. However, the rising incidence of multi-drug resistant (MDR) fungal strains necessitates the continuous development of novel pharmacophores.
This guide presents a comprehensive comparative molecular docking study of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol , a novel imidazole derivative. We objectively compare its in silico binding affinity, interaction profile, and physicochemical properties against established clinical standards (Fluconazole and Ketoconazole). By detailing a self-validating computational protocol, this guide provides a robust framework for evaluating novel azole derivatives in early-stage drug discovery.
Mechanistic Rationale and Structural Design
The efficacy of azole antifungals depends on two primary interactions within the CYP51 active site[2][3]:
Heme Coordination: The heterocyclic nitrogen (N-3 of imidazole or N-4 of triazole) forms a coordinate covalent bond with the heme iron (Fe²⁺/Fe³⁺) at the catalytic center.
Hydrophobic Cavity Engagement: The N-1 substituent must effectively navigate the hydrophobic access channel of the enzyme, stabilizing the complex through π-π stacking and van der Waals interactions.
1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol is strategically designed to optimize both interactions. The unsubstituted N-3 of the imidazole ring is free to coordinate with the heme iron. Simultaneously, the 3-phenylpropan-1-ol moiety provides a flexible, bulky hydrophobic tail that can adapt to the CYP51 access channel, while the hydroxyl group offers a potential hydrogen bond donor/acceptor site to interact with polar residues (e.g., Tyr118) near the active site[4][5].
Figure 1: Mechanism of action for imidazole derivatives targeting the ergosterol biosynthesis pathway.
Self-Validating Experimental Protocol
To ensure scientific integrity, molecular docking cannot be treated as a "black box." The following protocol utilizes AutoDock Vina[5][6] and incorporates a mandatory Root Mean Square Deviation (RMSD) validation step to prove the system's predictive accuracy before evaluating the novel compound.
Step 1: Protein Preparation
Source: Retrieve the high-resolution crystal structure of Candida albicans CYP51 (e.g., PDB ID: 5V5Z) co-crystallized with a native inhibitor[5].
Refinement: Strip water molecules and non-essential heteroatoms. Crucial: Retain the heme prosthetic group, as it is essential for the catalytic mechanism and ligand binding[7].
Protonation: Assign Gasteiger partial charges and add polar hydrogens at physiological pH (7.4) using AutoDock Tools to accurately simulate the biological environment.
Step 2: Ligand Preparation
Optimization: Build the 3D structure of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol. Perform energy minimization using the MMFF94 force field to resolve steric clashes and find the lowest-energy conformer[7].
Torsions: Define the rotatable bonds, allowing the 3-phenylpropan-1-ol tail full flexibility to explore the binding pocket.
Grid Box: Center the grid box directly on the heme iron (Fe) atom, with dimensions (e.g., 24 × 24 × 24 Å) large enough to encompass the entire hydrophobic access channel[7].
Redocking Validation: Extract the co-crystallized ligand from the PDB file and re-dock it using the defined grid parameters.
Acceptance Criteria: The protocol is only valid if the RMSD between the docked pose and the native crystallographic pose is ≤ 2.0 Å [5]. This proves the scoring function and grid placement accurately reproduce known biological reality.
Step 4: Comparative Docking
Execute docking for the novel imidazole derivative alongside Fluconazole and Ketoconazole using an exhaustiveness setting of 128 to ensure high convergence of binding modes[7].
Comparative Data Analysis
The following table summarizes the quantitative docking results, comparing the novel derivative against standard clinical alternatives.
Compound
Binding Affinity (kcal/mol)
Heme Coordination Distance (Å)
Key Residue Interactions (H-Bonds & Hydrophobic)
Predicted LogP
Fluconazole (Standard)
-8.1
2.1 (Triazole N4)
Tyr118, Phe228, Leu376
0.5
Ketoconazole (Standard)
-9.5
2.0 (Imidazole N3)
Tyr118, Phe228, Leu376, Met508
4.3
1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol
-8.9
2.1 (Imidazole N3)
Tyr118 (H-bond via -OH), Phe228 (π-π stacking), Leu376
2.8
Performance Insights:
Binding Affinity: The novel compound (-8.9 kcal/mol) outperforms the first-generation triazole, Fluconazole (-8.1 kcal/mol)[6]. While it does not exceed the affinity of the highly bulky Ketoconazole (-9.5 kcal/mol), it achieves a highly competitive score with a significantly lower molecular weight.
Interaction Profile: The spatial orientation reveals that the imidazole N-3 atom successfully coordinates with the heme iron. The phenyl ring of the propanol moiety engages in strong π-π stacking with Phe228[4], a critical residue in the CYP51 access channel. Furthermore, the hydroxyl group forms a vital hydrogen bond with Tyr118, anchoring the flexible tail.
Physicochemical Balance: With a predicted LogP of 2.8, the novel compound strikes an optimal balance between aqueous solubility and membrane permeability, avoiding the extreme lipophilicity (LogP 4.3) that often complicates the pharmacokinetics of drugs like Ketoconazole.
Conclusion
The comparative molecular docking study demonstrates that 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol is a highly promising CYP51 inhibitor scaffold. By combining the requisite heme-coordinating imidazole ring with a flexible, hydrogen-bonding phenylpropanol tail, the compound achieves superior in silico binding affinity compared to Fluconazole. The self-validating docking protocol confirms that these interactions are sterically and thermodynamically favorable. Future in vitro enzymatic assays and minimum inhibitory concentration (MIC) evaluations are warranted to translate these computational findings into clinical potential.
References
AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Available at:[Link][6]
Molecular docking and QSAR study on imidazole derivatives as 14α-demethylase inhibitors. TÜBİTAK Academic Journals. Available at:[Link][2][4]
Molecular Docking and Interaction Analysis of Statins and Fluconazole against Candida albicans CYP51. Journal of Chemical Health Risks. Available at:[Link][5]
In Silico Identification of Novel High-Affinity Inhibitors of CYP51. ChemRxiv. Available at:[Link][7]
Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. NIH/PMC. Available at:[Link][1]
Personal protective equipment for handling 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol
Comprehensive Safety and Operational Guide: Handling 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol As drug development accelerates, the synthesis and utilization of complex heterocyclic intermediates like 1-(1-ethyl-1...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide: Handling 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol
As drug development accelerates, the synthesis and utilization of complex heterocyclic intermediates like 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol have become routine in medicinal chemistry. This molecule combines an alkaline imidazole core with a lipophilic phenylpropanol moiety. While this structural duality is highly advantageous for coordinating with biological targets and enhancing pharmacokinetic profiles[1], it also presents unique occupational hazards. The lipophilic tail enhances dermal penetration, while the basic imidazole ring acts as a severe tissue irritant[2].
This guide provides a self-validating, causally-driven operational protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.
Mechanistic Toxicology and Hazard Profile
To establish a robust safety protocol, we must first understand the causality behind the chemical's hazards. Imidazole derivatives are inherently alkaline and can cause severe skin and eye burns upon contact, as well as respiratory distress if inhaled as a dust or aerosol[2][3]. Furthermore, the phenylpropanol substructure is a known respiratory tract irritant and can cause severe eye damage and moderate-to-severe skin burns[4].
Because 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol possesses both features, it exhibits enhanced permeability through the stratum corneum. If exposure limits are exceeded, the compound can induce localized tissue necrosis and central nervous system (CNS) depression[5]. Therefore, standard benchtop handling is strictly prohibited.
Quantitative PPE Matrix
The selection of PPE must be grounded in the physical properties of the chemical. The lipophilicity of the phenylpropanol chain means that standard latex gloves offer insufficient barrier protection. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the EN 374 standard[6][7].
Table 1: Mandatory PPE Specifications and Causality
PPE Category
Specification / Standard
Quantitative Metric
Causality / Rationale
Hand Protection
Nitrile or Neoprene Gloves (EN 374)
Minimum thickness: 0.11 mm; Breakthrough time: >480 min
Prevents dermal penetration of the lipophilic phenylpropanol moiety. Gloves must be inspected prior to use[7].
Eye Protection
Tightly fitting safety goggles
EN 166(EU) or NIOSH (US) compliant
Protects against severe eye damage and corneal burns caused by the alkaline imidazole core[6][7].
Respiratory
Full-face respirator with ABEK filter
Assigned Protection Factor (APF) ≥ 20
Required if fume hood face velocity drops below 100 fpm or if aerosols are generated[6][7].
Body Protection
Fire/flame resistant lab coat
100% Cotton or Nomex
Prevents electrostatic discharge and skin contact during accidental spills[6].
Operational Workflow: Step-by-Step Methodology
Trust in a safety protocol requires that the system be self-validating. The following methodology ensures that every step incorporates a verifiable safety check.
Step 1: Environmental Verification
Verify that the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm).
Ensure the workspace is free of strong oxidizing agents, acids, and moisture, as imidazole derivatives can be sensitive to these conditions[8].
Step 2: PPE Donning and Inspection
Don the fire-resistant lab coat and tightly fitting safety goggles[7].
Perform a visual and inflation inspection of the nitrile gloves to check for micro-tears before donning.
Step 3: Material Transfer and Weighing
Transfer the sealed container of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol into the fume hood.
Use non-sparking spatulas or volumetric pipettes (depending on the physical state) to transfer the material[6].
Causality Check: Keep the sash as low as possible to prevent the escape of respiratory irritants[4].
Step 4: Decontamination of Reusable Equipment
Rinse all spatulas and glassware with a compatible organic solvent (e.g., ethanol or acetone) to dissolve the lipophilic residue.
Follow with a thorough wash using soap and water, collecting all rinsate in the designated hazardous waste container.
Spill Response and Disposal Plan
Improper disposal of imidazole derivatives can lead to environmental toxicity and soil mobility[1][7].
Accidental Spill Protocol:
Evacuate & Isolate: Evacuate personnel to safe areas and ensure adequate ventilation[6][7].
Containment: Cover the spill with an inert absorbent material (e.g., dry sand, vermiculite, or soda ash)[5][9]. Do not use combustible materials like sawdust.
Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polypropylene container[5].
Standard Disposal Plan:
Segregation: Do not mix 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol waste with strong acids or oxidizers.
Labeling: Clearly label the waste container with "Hazardous Organic Waste: Basic Amine/Imidazole Derivative."
Destruction: The material must be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[7]. Discharge into the environment or municipal drains is strictly prohibited[6].
Operational Workflow Visualization
The following diagram maps the critical path from material receipt to compliant disposal, ensuring all safety gates are met.
Fig 1. Safe handling and disposal workflow for imidazole derivatives.
References
MakingCosmetics. "Phenylpropanol EHG - SDS (Safety Data Sheet)." makingcosmetics.com. Available at: ]">https://www.makingcosmetics.com[4]
ChemicalBook. "3-Phenyl-1-propanol - Safety Data Sheet." chemicalbook.com. Available at: ]">https://www.chemicalbook.com[6]
Cole-Parmer. "Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%." coleparmer.com. Available at: ]">https://www.coleparmer.com[9]
University of Waterloo. "MATERIAL SAFETY DATA SHEET: 1-Phenylpropanol." uwaterloo.ca. Available at: ]">https://uwaterloo.ca[5]
ECHEMI. "Phenyl-1-propanol SDS, 1335-12-2 Safety Data Sheets." echemi.com. Available at: ]">https://www.echemi.com[7]
ECHEMI. "Imidazole | 288-32-4, Imidazole Formula." echemi.com. Available at: ]">https://www.echemi.com[3]
Unibrom. "How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications." unibrom.com. Available at: ]">https://www.unibrom.com[1]
Guidechem. "(Trimethylsilyl)imidazole 18156-74-6 wiki." guidechem.com. Available at: ]">https://www.guidechem.com[8]